1H-Pyrazol-4-amine, 3-(4-methylphenyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
91857-95-3 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
WQHCOAVWNAPALA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)N |
Origin of Product |
United States |
An In-depth Technical Guide to 3-(p-tolyl)-1H-pyrazol-4-amine: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(p-tolyl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the specific substitution pattern of this compound suggests a strong potential for biological activity. This document details the chemical structure, physicochemical properties, and a proposed synthesis protocol for 3-(p-tolyl)-1H-pyrazol-4-amine. Furthermore, it explores the prospective biological activities and therapeutic applications, drawing insights from the extensive body of research on related aminopyrazole derivatives, particularly in the domain of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this and similar molecules.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of clinically approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, anticancer, and antidepressant effects.[1][2] The versatility of the pyrazole ring stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzyme active sites.[3]
The introduction of an amino group to the pyrazole core further enhances its pharmacological potential. Aminopyrazoles are recognized as "privileged structures" in drug discovery, capable of interacting with a multitude of biological targets with high affinity and specificity.[4] Depending on the position of the amino group (3, 4, or 5-position), these compounds exhibit distinct pharmacological profiles.[1] Notably, 3-aminopyrazole and 5-aminopyrazole derivatives have been extensively investigated as potent kinase inhibitors.[5][6] This guide focuses on a 4-aminopyrazole derivative, 3-(p-tolyl)-1H-pyrazol-4-amine, a molecule poised for exploration within this promising chemical space.
Molecular Structure and Physicochemical Properties
The chemical identity of 3-(p-tolyl)-1H-pyrazol-4-amine is defined by its unique arrangement of a pyrazole ring substituted with a p-tolyl group at the 3-position and an amine group at the 4-position.
Chemical Structure
The structure of 3-(p-tolyl)-1H-pyrazol-4-amine is depicted below. The tolyl group, a benzene ring substituted with a methyl group, introduces a degree of lipophilicity and potential for specific hydrophobic interactions with biological targets. The amine group at the 4-position can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition.
Caption: Chemical structure of 3-(p-tolyl)-1H-pyrazol-4-amine.
Physicochemical Properties
While experimental data for 3-(p-tolyl)-1H-pyrazol-4-amine is not extensively reported in the literature, we can infer its properties based on closely related structures and computational predictions. For the isomeric N-(m-tolyl)-1H-pyrazol-4-amine (CAS No. 2059999-69-6), the molecular formula is C₁₀H₁₁N₃ and the molecular weight is 173.21 g/mol .[7] It is reasonable to assume that 3-(p-tolyl)-1H-pyrazol-4-amine shares the same molecular formula and weight.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | Inferred from Isomer |
| Molecular Weight | 173.21 g/mol | Inferred from Isomer[7] |
| Topological Polar Surface Area (TPSA) | 40.71 Ų | [7] |
| LogP | 2.46 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
These predicted properties suggest that the molecule possesses a balance of hydrophilic and lipophilic character, which is often desirable for drug candidates to ensure adequate solubility and membrane permeability.
Synthesis and Characterization
Proposed Synthesis Pathway
The synthesis of 4-aminopyrazoles often proceeds through the reduction of a corresponding 4-nitroso, 4-nitro, or 4-azopyrazole precursor.[8] A plausible synthetic route to 3-(p-tolyl)-1H-pyrazol-4-amine is outlined below.
Sources
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- 2. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
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- 7. chemscene.com [chemscene.com]
- 8. arkat-usa.org [arkat-usa.org]
Molecular Architecture and Synthesis of 4-Amino-3-(4-methylphenyl)pyrazole: A Technical Guide for Kinase Inhibitor Development
Executive Summary
The design of highly selective kinase inhibitors requires molecular scaffolds capable of precise interactions within the ATP-binding pocket of target enzymes. 4-amino-3-(4-methylphenyl)pyrazole (also known as 3-(p-tolyl)-1H-pyrazol-4-amine) has emerged as a privileged pharmacophore in medicinal chemistry. This technical whitepaper explores the physicochemical properties, structural utility, and de novo synthesis of this compound, specifically highlighting its critical role as a precursor in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors and anti-TNF-α agents[Li et al., 2014][1].
Physicochemical Profiling & Structural Analysis
The therapeutic utility of 4-amino-3-(4-methylphenyl)pyrazole stems from its dual-functional architecture. The pyrazole core acts as a robust hydrogen bond donor/acceptor system, while the p-tolyl (4-methylphenyl) substitution provides a lipophilic vector for hydrophobic pocket engagement. The primary amine at the 4-position serves as a versatile synthetic handle for further functionalization (e.g., urea formation).
The core quantitative data for this compound is summarized in Table 1 below[PubChem, 2025][2]:
| Property | Value | Structural Significance |
| Molecular Formula | C₁₀H₁₁N₃ | Defines the atomic composition[3]. |
| Molecular Weight | 173.21 g/mol | Low molecular weight ensures high ligand efficiency[3]. |
| Exact Mass | 173.0953 Da | Critical for LC-MS analytical validation. |
| Hydrogen Bond Donors | 2 | Pyrazole -NH and primary -NH₂ facilitate hinge binding. |
| Hydrogen Bond Acceptors | 1 | Pyrazole -N= acts as a key acceptor in kinase pockets. |
| Rotatable Bonds | 1 | Low rotational entropy minimizes binding energy penalties. |
Mechanistic Role in Target Binding (p38 MAPK / TNF-α)
In the context of chronic inflammatory diseases (e.g., rheumatoid arthritis), inhibiting the p38 MAPK pathway is a primary therapeutic strategy to halt the production of tumor necrosis factor-alpha (TNF-α).
When incorporated into larger drug molecules (such as chromenylureas), the 4-amino-3-(4-methylphenyl)pyrazole core acts as the primary anchor within the kinase hinge region. The p-tolyl group is highly specific; structure-activity relationship (SAR) studies demonstrate that replacing the 4-methyl group or altering the electronic configuration of the pyrazole ring leads to a dramatic loss of TNF-α inhibitory activity[Li et al., 2014][4].
p38 MAPK signaling pathway illustrating the inhibitory intervention point of the pyrazole core.
De Novo Synthesis Protocol
The synthesis of 4-amino-3-(4-methylphenyl)pyrazole must be highly controlled to prevent unwanted side reactions at the reactive amine and pyrazole nitrogen. The following step-by-step methodology utilizes a self-validating enamine-intermediate route[Li et al., 2014][4].
Step 1: Friedel-Crafts Acylation
-
Procedure: React toluene with chloroacetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) at 0 °C to room temperature.
-
Causality: Toluene's methyl group is an ortho/para director. Due to the steric bulk of the acylium ion complex, the para-substituted product (2-chloro-1-p-tolylethanone) is strongly favored. This establishes the foundational 4-methylphenyl framework.
Step 2: Nucleophilic Substitution (Gabriel Protection)
-
Procedure: Condense 2-chloro-1-p-tolylethanone with phthalimide potassium salt in N,N-dimethylformamide (DMF) to yield 2-(1,3-dioxoisoindolin-2-yl)-1-p-tolylethanone.
-
Causality: The α-chloro ketone is highly reactive. Attempting to introduce an amine directly via ammonia would result in uncontrolled over-alkylation. Utilizing phthalimide acts as a rigid protecting group, ensuring strictly mono-alkylated insertion while preventing interference in subsequent steps.
Step 3: Enamine Formation
-
Procedure: Reflux the protected intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Causality: The active methylene group situated between the carbonyl and the phthalimide is highly acidic. DMF-DMA acts as a potent electrophile, inserting a =CH-N(CH₃)₂ group. This step is critical as it provides the exact three-carbon framework required to close the 5-membered pyrazole ring.
Step 4: Cyclization and Deprotection (Self-Validating Step)
-
Procedure: React the enamine intermediate with hydrazine hydrate in ethanol at room temperature for 1–2 hours.
-
Causality: Hydrazine serves a dual, highly efficient purpose here. First, as a bis-nucleophile, it attacks the enamine, displacing dimethylamine, and condenses with the ketone to close the aromatic pyrazole ring. Concurrently, hydrazine triggers an Ing-Manske reaction, cleaving the phthalimide protecting group to release the free primary amine.
-
Self-Validation Checkpoint: The cleavage of phthalimide produces phthalhydrazide, which is highly insoluble in cold ethanol. The sudden precipitation of a white solid during this step serves as an immediate visual confirmation that both cyclization and deprotection have successfully occurred.
De novo synthetic workflow of 4-amino-3-(4-methylphenyl)pyrazole via enamine intermediate.
Analytical Validation System
To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be verified before utilizing the compound in downstream drug development:
-
Nuclear Magnetic Resonance (¹H NMR):
-
The p-tolyl aromatic protons will present as a distinct AB quartet (typically between δ 7.2 and 7.6 ppm, J ≈ 8.0 Hz), confirming para-substitution.
-
The pyrazole C5-H will appear as a sharp singlet in the aromatic region (δ ~7.5 ppm).
-
The methyl group (-CH₃) will present as a strong, integrated singlet at δ ~2.3 ppm.
-
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield a dominant [M+H]⁺ molecular ion peak at m/z 174.2 , precisely matching the theoretical molecular weight of 173.21 g/mol [Amerigo Scientific, 2025][3].
-
High-Performance Liquid Chromatography (HPLC): A single sharp peak at >98% area under curve (AUC) on a C18 reverse-phase column (Water/Acetonitrile + 0.1% TFA gradient) confirms the successful removal of the phthalhydrazide byproduct.
References
-
Li, X., Zhou, X., Zhang, J., Wang, L., Long, L., Zheng, Z., Li, S., & Zhong, W. (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules, 19(2), 2004-2028.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736768, 5-Amino-3-(4-methylphenyl)pyrazole. PubChem.
-
Amerigo Scientific (2025). 5-Amino-3-(4-methylphenyl)pyrazole Chemical Properties.
Sources
- 1. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway [mdpi.com]
- 2. 5-Amino-3-(4-methylphenyl)pyrazole | C10H11N3 | CID 736768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-(4-methylphenyl)pyrazole - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structural, Synthetic, and Analytical Paradigms of 3-(4-Methylphenyl)-1H-pyrazol-4-amine: A Comprehensive Guide for Drug Development
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. Among its derivatives, 3-(4-methylphenyl)-1H-pyrazol-4-amine represents a highly privileged structural motif. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, E-E-A-T (Expertise, Experience, Authoritative, Trustworthy) aligned guide to the nomenclature, structural causality, synthetic methodologies, and self-validating analytical protocols associated with this critical intermediate.
Nomenclature and Chemical Identity
The nomenclature of pyrazoles can be complex due to annular tautomerism (1H vs. 2H forms). Depending on the tautomeric state and the numbering convention applied to the heterocycle, 3-(4-methylphenyl)-1H-pyrazol-4-amine is frequently encountered under several IUPAC synonyms in chemical literature and supplier databases.
Table 1: Chemical Identity and Synonyms
| Descriptor / Property | Value |
| Primary IUPAC Name | 3-(4-methylphenyl)-1H-pyrazol-4-amine |
| Common Synonym 1 | 4-amino-3-(p-tolyl)-1H-pyrazole |
| Common Synonym 2 | 3-(p-tolyl)-1H-pyrazol-4-amine |
| Common Synonym 3 | 4-amino-3-(4-methylphenyl)pyrazole |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Core Scaffold | 4-Aminopyrazole |
Structural Significance in Drug Design
4-Aminopyrazoles display a broad spectrum of biological activities, functioning prominently as anticancer, anti-inflammatory, and anticonvulsant agents[1]. The structural causality behind their efficacy lies in the precise spatial arrangement of their functional groups:
-
The C4-Amino Group: Acts as a critical hydrogen bond donor/acceptor. In kinase inhibitors, this primary amine is frequently functionalized into an amide or urea to interact directly with the highly conserved hinge region of target kinases.
-
The C3-Aryl Group (p-Tolyl): The 4-methylphenyl substitution provides a lipophilic moiety that projects into the hydrophobic pockets of the ATP-binding site, significantly enhancing binding affinity and residence time.
For example, derivatives built upon the 4-amino-1H-pyrazole-3-carboxamide skeleton have been successfully developed as potent, orally bioavailable FLT3 and CDK selective inhibitors (such as FN-1501) for the treatment of acute myelocytic leukemia[2].
Figure 1: Mechanism of action for 4-amino-3-arylpyrazole derivatives in kinase inhibition.
Synthetic Methodologies
Direct amination of the pyrazole ring is generally avoided due to poor regioselectivity and harsh reaction conditions. Instead, field-proven syntheses rely on either the nitration-reduction sequence or de novo cyclization techniques[3].
Protocol A: Electrophilic Nitration and Catalytic Reduction
Causality: The pyrazole ring is an electron-rich heterocycle. However, the nitrogen atoms at positions 1 and 2 inductively deactivate the adjacent C3 and C5 positions. Consequently, electrophilic aromatic substitution (such as nitration) occurs with near-perfect regioselectivity at the most electron-rich site: the C4 position.
Step-by-Step Workflow:
-
Nitration: Dissolve 3-(4-methylphenyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool to 0°C in an ice bath.
-
Slowly add fuming nitric acid (HNO₃) (1.2 eq) dropwise, maintaining the internal temperature below 5°C to prevent oxidative degradation.
-
Stir the reaction mixture for 2 hours at room temperature. The strongly acidic medium protonates the pyrazole, but the C4 position remains uniquely susceptible to attack by the nitronium ion (NO₂⁺).
-
Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry to isolate the intermediate: 3-(4-methylphenyl)-4-nitro-1H-pyrazole.
-
Reduction: Suspend the nitro intermediate in anhydrous ethanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Introduce hydrogen gas (H₂) via a Parr shaker at 30 psi. Causality: The Pd/C catalyst selectively reduces the nitro group to a primary amine without inadvertently hydrogenating the aromatic pyrazole or the p-tolyl ring.
-
Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo to yield the target 3-(4-methylphenyl)-1H-pyrazol-4-amine.
Protocol B: Thorpe-Ziegler Cyclization (De Novo Synthesis)
Causality: To circumvent the generation of hazardous acidic waste inherent to nitration, a de novo ring synthesis using enaminonitriles can be employed. This method utilizes a base-catalyzed intramolecular Thorpe-Ziegler cyclization to construct the 4-aminopyrazole ring directly from acyclic precursors, offering a highly atom-economic alternative for large-scale pharmaceutical manufacturing[3].
Analytical Verification and Self-Validating Protocols
To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical protocol. This system guarantees that the product is precisely the C4-amine and not a C3 or C5 structural isomer.
-
¹H NMR Spectroscopy (Regiochemistry & Functional Group Validation):
-
Validation 1: The disappearance of the C4-H proton singlet (typically observed around δ 7.5 ppm in the unsubstituted precursor) definitively confirms that electrophilic substitution occurred at the C4 position.
-
Validation 2: The appearance of a broad singlet integrating to 2 protons around δ 4.0–5.0 ppm indicates the primary amine. To self-validate this, a D₂O exchange experiment is performed. The disappearance of this peak upon the addition of D₂O confirms the presence of exchangeable N-H protons.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Electrospray ionization (ESI-MS) must yield an [M+H]⁺ peak at m/z 174.1026. This confirms the exact mass of the C₁₀H₁₁N₃ formula, ensuring no over-reduction or ring-opening occurred during the catalytic hydrogenation step.
-
-
HPLC-UV:
-
Since the compound contains an extended conjugated system (the p-tolyl group conjugated with the pyrazole ring), it exhibits strong UV absorbance. HPLC coupled with a diode-array detector (DAD) at 254 nm is used to confirm a purity of >98% prior to downstream biological assays.
-
Conclusion
The 3-(4-methylphenyl)-1H-pyrazol-4-amine scaffold is a highly valuable building block in the synthesis of advanced therapeutics. By understanding the IUPAC nomenclature nuances, the structural causality behind its target binding, and employing rigorous, self-validating synthetic and analytical protocols, drug development professionals can effectively harness this compound for the discovery of next-generation kinase inhibitors and anti-inflammatory agents.
References
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)
- Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL
- Source: PMC (PubMed Central)
Sources
Technical Safety & Handling Guide: 3-(4-Methylphenyl)-1H-pyrazol-4-amine
Executive Summary & Identification
3-(4-methylphenyl)-1H-pyrazol-4-amine is a privileged heterocyclic scaffold widely used in medicinal chemistry, particularly as a pharmacophore for kinase inhibitors (e.g., p38 MAP kinase, B-Raf) and anti-inflammatory agents.[1] Its amphoteric nature and hydrogen-bonding capability make it a critical building block, but also present specific handling challenges regarding oxidative stability and hygroscopicity.
Chemical Identity
| Parameter | Detail |
| Chemical Name | 3-(4-methylphenyl)-1H-pyrazol-4-amine |
| Synonyms | 4-Amino-3-(p-tolyl)pyrazole; 3-(p-Tolyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Structure | A pyrazole ring substituted at the 3-position with a p-tolyl group and at the 4-position with a primary amine.[1][2][3][4][5][6][7] |
| Appearance | Off-white to pale yellow solid (purity dependent).[1] |
| Solubility | Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water.[1] |
CRITICAL IDENTIFICATION NOTE: The CAS number 114614-52-3 provided in the request is frequently conflated in search databases with "St 52-3," a DIN standard for structural steel.[1] Researchers must verify the Chemical Structure (C₁₀H₁₁N₃) rather than relying solely on the CAS number when ordering to ensure the correct organic intermediate is received.[1]
Hazard Identification & Toxicology (GHS)
As a primary aromatic-like amine, this compound possesses specific toxicological risks. While a specific REACH registration dossier may be pending, the following hazard profile is derived from the Structure-Activity Relationship (SAR) of the 4-aminopyrazole class.
GHS Classification (Predicted)
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]
-
Acute Toxicity (Oral): Category 4 (H302) - Common in aminopyrazoles.[1]
Hazard Statements
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Prevention & Response)
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Toxicology Insight
Aminopyrazoles can undergo metabolic activation.[1] The primary amine group at position 4 is susceptible to oxidation, potentially forming hydroxylamines or nitroso intermediates which are known sensitizers. Avoid inhalation.
Safe Handling, Storage, & Stability[1]
This section outlines the self-validating protocols for maintaining compound integrity and operator safety.
Stability Profile
-
Oxidation Sensitivity: The C4-amino group is electron-rich and prone to oxidation, leading to darkening (browning) of the solid over time.[1]
-
Hygroscopicity: Pyrazoles are hydrogen-bond donors/acceptors and will absorb atmospheric moisture, complicating accurate weighing.[1]
Storage Protocol[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Temperature: Refrigerate (2–8 °C) for long-term storage.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.
Handling Workflow (Visualization)
Figure 1: Standard Operating Procedure (SOP) flow for handling 4-aminopyrazoles.
Synthetic Utility & Application Protocols
The primary utility of 3-(4-methylphenyl)-1H-pyrazol-4-amine is as a nucleophile in amide coupling reactions to generate kinase inhibitors.[1]
Synthetic Pathway: Amide Coupling (General Protocol)
This protocol describes coupling the amine with a carboxylic acid (R-COOH) using HATU, a standard method for functionalizing this scaffold.[1]
Reagents:
-
Amine: 3-(4-methylphenyl)-1H-pyrazol-4-amine (1.0 eq)[1]
-
Acid: Generic Carboxylic Acid (1.1 eq)[1]
-
Coupling Agent: HATU (1.2 eq)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF or DMSO[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration) in a dry round-bottom flask under Nitrogen.
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
Addition: Add 3-(4-methylphenyl)-1H-pyrazol-4-amine (1.0 eq) to the mixture.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 173.2 - 18.0).[1]
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (typically MeOH/DCM gradient).[1]
Synthesis of the Core Scaffold
If the amine is unavailable, it can be synthesized via the cyclization of 3-amino-2-(4-methylbenzoyl)acrylonitrile with hydrazine.[1]
Figure 2: Retrosynthetic pathway for the generation of the target aminopyrazole scaffold.[1]
Emergency Response & Waste Disposal
First Aid Measures
-
Eye Contact: Immediately flush with running water for 15 minutes.[1] Seek medical attention (alkaline amines can cause corneal damage).[1]
-
Skin Contact: Remove contaminated clothing.[1] Wash with polyethylene glycol 400 (if available) or soap and water.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a Poison Control Center.
Fire Fighting
-
Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[1]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[1] Note: NOx fumes are toxic.[1]
Spill Cleanup[1]
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear full PPE including respiratory protection (P100).[1]
-
Containment: Dampen solid with water to prevent dusting, then sweep up into a sealed container.
-
Decontamination: Clean surface with a mild acid solution (e.g., dilute acetic acid) to neutralize amine residues, followed by water.[1]
Waste Disposal
Dispose of as Hazardous Organic Waste (Halogen-free) . Do not drain. Consult local environmental regulations (RCRA in US, Waste Framework Directive in EU).
References
-
PubChem. (2024).[1] 1H-Pyrazol-4-amine Compound Summary. National Library of Medicine.[1] Link[1]
-
MDPI. (2017).[1] One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[1] Molecules.[1][2][3][6][8][9] Link[1]
-
ResearchGate. (2020).[1] Synthesis of 3-methyl-4-phenyl-1H-pyrazole derivatives. Atlantis Press.[1] Link
-
Chem-Impex. (2024).[1] 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid Data.[1][6][10]Link[1]
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole.[1] (Used for analog safety data).[1] Link
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p-Tolyl Pyrazole Amine Building Blocks: Synthetic Regiocontrol and Medicinal Utility
Executive Summary
The
Structural Rationale & SAR Logic
The "Magic Methyl" Effect
While the pyrazole amine core provides a robust hydrogen-bonding template (donor/acceptor), the
-
Metabolic Stability: The methyl group at the para-position blocks the primary site of Phase I metabolic oxidation (hydroxylation) that typically occurs on unsubstituted phenyl rings. This extends half-life (
) and reduces clearance. -
Hydrophobic Filling: In kinase active sites (e.g., p38
), the -tolyl group frequently occupies the hydrophobic "Selectivity Pocket" (often adjacent to the Gatekeeper residue). The methyl group provides an additional van der Waals contact ( 0.8–1.0 kcal/mol binding energy gain) compared to a hydrogen atom.
The Amine Vector
The amino group (
-
Hinge Binder: In Type I kinase inhibitors, the exocyclic amine often acts as a hydrogen bond donor to the hinge region backbone carbonyls.
-
Synthetic Handle: It is the primary vector for elaboration into ureas (via isocyanates), amides (via acid chlorides), or secondary amines (via reductive amination), allowing access to the solvent-exposed regions of the target protein.
Synthetic Strategies: Achieving Regiocontrol
The synthesis of
Regioselectivity Map
The reaction of 4-methylphenylhydrazine with a
Figure 1: Regiochemical divergence in the synthesis of aminopyrazoles. Standard condensation typically favors the 5-amino isomer.
Validated Protocol: Synthesis of 5-Amino-1-( -tolyl)pyrazole-4-carbonitrile
This protocol generates a highly versatile building block where the C4-nitrile can be further hydrolyzed to an amide or reduced to an amine.
Reagents:
- -Tolylhydrazine hydrochloride (1.0 eq)
-
(Ethoxymethylene)malononitrile (1.1 eq)
-
Ethanol (anhydrous)
-
Triethylamine (
)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve
-tolylhydrazine hydrochloride (15.8 g, 100 mmol) in ethanol (100 mL). -
Neutralization: Add
(1.1 eq) dropwise at 0°C to free the hydrazine base. Stir for 15 minutes. -
Addition: Add (ethoxymethylene)malononitrile (13.4 g, 110 mmol) slowly. The solution will typically turn yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Checkpoint: Look for the disappearance of the hydrazine spot and the appearance of a highly fluorescent pyrazole spot.
-
-
Workup: Cool to room temperature. The product often precipitates directly.
-
Purification: Filter the solid. Wash with cold ethanol (2 x 20 mL) and diethyl ether. Recrystallize from EtOH/Water if necessary.
Data Validation:
-
1H NMR (DMSO-d6):
2.35 (s, 3H, ), 6.60 (s, 2H, , exchangeable), 7.30 (d, 2H), 7.45 (d, 2H), 7.80 (s, 1H, H-3). -
Key Indicator: The absence of an ethyl group signals the loss of ethoxy (from the starting material), and the singlet at ~7.80 ppm confirms the pyrazole C3 proton.
Medicinal Chemistry Applications
Case Study: p38 MAPK Inhibitors (Doramapimod Analogues)
The
-
Mechanism: The pyrazole binds in the ATP pocket. The
-tolyl group induces a conformational change (DFG-out), opening a deep hydrophobic pocket. -
SAR Insight: Replacing the
-tolyl with a phenyl group results in a 5–10 fold loss in potency and faster metabolic clearance.
Case Study: COX-2 Selectivity (Celecoxib Class)
While Celecoxib uses a sulfonamide-phenyl at N1 and a
-
Role of
-Tolyl: It fits into a hydrophobic cleft distinct to COX-2 (which is larger than the COX-1 cleft). -
Building Block Utility: 1-(
-tolyl)hydrazines are used to synthesize "reverse" analogs where the sulfonamide and tolyl groups are swapped to tune solubility and gut permeability.
Physicochemical Profile
The following table summarizes the calculated properties of the core building block relative to its phenyl analog.
| Property | 1-Phenyl-5-aminopyrazole | 1-( | Impact on Drug Design |
| MW | 159.19 | 173.21 | Minimal increase; remains fragment-like. |
| cLogP | 1.34 | 1.85 | Increased lipophilicity improves membrane permeability. |
| TPSA | 38.9 Ų | 38.9 Ų | Unchanged; good for CNS penetration. |
| Metabolic Liability | High (para-hydroxylation) | Low (benzylic oxidation is slower) | Improved PK profile. |
Advanced Functionalization: The Urea Linkage
A common workflow involves converting the amine to a urea, a motif found in Sorafenib and Regorafenib.
Protocol: Isocyanate Coupling
-
Dissolve 1-(
-tolyl)pyrazol-5-amine (1.0 eq) in anhydrous THF. -
Cool to 0°C under Argon.
-
Add the aryl isocyanate (1.1 eq) dropwise.
-
Allow to warm to RT. The urea product usually precipitates as a white solid within 2 hours.
-
Why this works: The pyrazole amine is nucleophilic enough to attack the isocyanate without exogenous base, preventing side reactions.
Figure 2: Conversion of the amine building block into a urea-based kinase inhibitor.
References
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.
-
-
p38 MAPK Inhibitor SAR (BIRB 796)
-
Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002.
-
-
Celecoxib and p-Tolyl Analogs
-
Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997.
-
-
General Aminopyrazole Reviews
-
El-Sawy, E. R., et al. "Recent advances in the synthesis and biological activity of aminopyrazoles." Acta Pharmaceutica, 2012.
-
Sources
Strategic Deployment of the 3-Aryl-1H-pyrazol-4-amine Scaffold in Targeted Kinase Inhibitor Discovery
An in-depth technical guide on the biological activity and therapeutic application of the 3-aryl-1H-pyrazol-4-amine scaffold in modern drug discovery.
Executive Summary
In the landscape of rational drug design, the identification of privileged pharmacophores is paramount for accelerating hit-to-lead optimization. The 3-aryl-1H-pyrazol-4-amine scaffold has emerged as a highly versatile and potent structural motif, particularly in the development of targeted kinase inhibitors. By acting as a sophisticated bioisostere for phenyl rings and traditional aminopyrimidines, this scaffold offers superior solubility, tunable lipophilicity, and a highly specific bidentate hydrogen-bonding profile.
This whitepaper provides an in-depth mechanistic analysis of the 3-aryl-1H-pyrazol-4-amine scaffold, detailing its structural rationale, proven biological activities across oncology and immunology, and the validated experimental workflows required to synthesize and evaluate these molecules.
Structural and Mechanistic Rationale (E-E-A-T)
The exceptional biological activity of the 3-aryl-1H-pyrazol-4-amine core stems from its precise geometric alignment within the ATP-binding pocket of protein kinases.
The Hinge-Binding Pharmacophore
Kinase inhibitors typically compete with ATP by anchoring to the "hinge region"—a segment of the kinase backbone connecting the N- and C-terminal lobes. The 1H-pyrazole ring is uniquely suited for this role:
-
Hydrogen Bond Donor/Acceptor Dynamics: The pyrazole
acts as a potent hydrogen bond donor, while the adjacent acts as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the hydrogen bonding of ATP's adenine ring with the hinge backbone (e.g., interacting with Glu930 and Leu932 in JAK2). -
C3-Aryl Hydrophobic Packing: The aryl or heteroaryl group at the C3 position is sterically directed toward the hydrophobic pocket adjacent to the gatekeeper residue. The causality here is critical: modifying the electronic and steric bulk of the C3-aryl group directly dictates the inhibitor's selectivity profile against the broader kinome by exploiting subtle variations in gatekeeper size (e.g., Threonine vs. Methionine).
-
C4-Amine Solvent Channel Extension: The amine at the C4 position serves as a highly reactive synthetic vector. Derivatization of this amine (into ureas, amides, or secondary amines) allows the molecule to reach into the solvent-exposed channel or engage catalytic residues (such as the catalytic lysine) via water-mediated hydrogen bonds, as demonstrated in the 1 [3].
Fig 1. Pharmacophore model of 3-aryl-1H-pyrazol-4-amine binding to the kinase hinge region.
Key Therapeutic Applications & Quantitative Data
The modularity of the 3-aryl-1H-pyrazol-4-amine scaffold has led to its successful application across multiple oncological and immunological targets.
-
Cyclin-Dependent Kinases (CDKs): Bioisosteric replacement of phenylsulfonamides with pyrazole motifs has yielded highly potent CDK2 inhibitors. These compounds arrest cancer cells at the S and G2/M phases, inducing apoptosis [1].
-
Spleen Tyrosine Kinase (SYK): Optimization of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amines has produced sub-nanomolar SYK inhibitors with exceptional in vivo efficacy for hematological cancers [2].
-
Janus Kinases (JAKs): 4-amino-(1H)-pyrazole derivatives exhibit potent disruption of the JAK/STAT signaling pathway, a critical mechanism for treating immunodeficiency and inflammation [4].
Table 1: Structure-Activity Relationship (SAR) and Biological Efficacy
| Scaffold Derivative | Target Kinase | Biochemical IC₅₀ / Kᵢ | Cellular Efficacy / Phenotype | Ref |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cmpd 15) | CDK2 | Kᵢ = 5.0 nM | S/G2/M arrest; Apoptosis in A2780 ovarian cancer cells | [1] |
| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine | SYK | IC₅₀ = 0.52 nM | 99.3% Tumor Growth Inhibition (TGI) in MV4-11 xenografts | [2] |
| 3-(Thiazol-2-yl)-1H-pyrazol-4-amine urea (Cmpd 6) | PLK4 | IC₅₀ = 170 nM | Centriole depletion in TRIM37 amplified tumors | [3] |
| Pyrimidine-based 4-amino-(1H)-pyrazole (Cmpd 3f) | JAK2 | IC₅₀ = 2.2 nM | Disruption of JAK/STAT signaling pathway | [4] |
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of the scaffold. Every step is designed with inherent causality and self-validating quality controls.
Protocol A: Regiocontrolled Synthesis of 3-Aryl-1H-pyrazol-4-amines
Rationale: The synthesis of this scaffold requires strict control over pyrazole tautomerization and selective functionalization at the C4 position to prevent inactive regioisomers.
-
Condensation (Ring Closure): React an aryl-substituted 3-(dimethylamino)-2-nitroacrylaldehyde with hydrazine monohydrate (3.0 equiv) in ethanol at 80°C for 2 hours.
-
Causality: Hydrazine acts as a bis-nucleophile, displacing the dimethylamine and condensing with the aldehyde to form the thermodynamically stable 3-aryl-4-nitro-1H-pyrazole core.
-
-
Protection: Protect the pyrazole N1 position using a bulky Tetrahydropyranyl (THP) group via reaction with DHP/TFA. This prevents regiochemical mixtures during subsequent cross-coupling.
-
Nitro Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (catalytic) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Causality: Catalytic hydrogenation selectively reduces the C4-nitro group to the target C4-amine without disturbing the aromaticity of the pyrazole or the C3-aryl substituent.
-
-
Derivatization & Deprotection: The resulting 4-amine is coupled with electrophiles (e.g., isocyanates to form ureas). Finally, remove the N1 THP group under acidic conditions (TFA/DCM) to yield the final active scaffold.
Fig 2. Standard synthetic workflow for functionalized 3-aryl-1H-pyrazol-4-amine derivatives.
Protocol B: Self-Validating ADP-Glo™ Kinase Assay
Rationale: To accurately quantify the IC₅₀ of the synthesized derivatives, a luminescent ADP-Glo assay is utilized. This system is self-validating as it measures ADP accumulation directly proportional to kinase activity, incorporating internal Z'-factor quality controls to ensure data trustworthiness.
-
Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
Causality: The inclusion of BSA prevents non-specific compound aggregation, which is a common cause of false-positive promiscuous inhibition.
-
-
Compound Titration: Serially dilute the aminopyrazole inhibitor in 100% DMSO (10-point curve, 1:3 dilution), then transfer via an acoustic dispenser to achieve a final DMSO concentration of <1% in the assay plate, preventing solvent-induced enzyme denaturation.
-
Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., PLK4 or CDK2) to the assay plate. Incubate with the inhibitor for 15 minutes at room temperature to allow for binding equilibrium—critical for slow-binding Type I inhibitors.
-
Reaction Initiation: Add ATP (at the predetermined
for the specific kinase to ensure balanced competition) and the specific peptide substrate. Incubate for 60 minutes. -
ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume) and incubate for 40 minutes to completely deplete unreacted ATP.
-
Self-Validation Check: A "No Enzyme" control must show near-zero luminescence, confirming complete background ATP depletion.
-
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence after 30 minutes.
-
Data Validation: Calculate the Z'-factor using the DMSO vehicle (100% activity) and a reference inhibitor (e.g., Staurosporine, 0% activity). A Z'-factor > 0.6 mathematically validates the assay's robustness for IC₅₀ determination.
References
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer Source: BioWorld URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
Sources
Synthesis of 3-(4-methylphenyl)-1H-pyrazol-4-amine from 4-nitropyrazole
Executive Summary
This application note details a high-efficiency, atom-economical protocol for the synthesis of 3-(4-methylphenyl)-1H-pyrazol-4-amine starting from commercially available 4-nitropyrazole .
Unlike traditional methods that rely on halogenation-lithiation sequences or condensation of hydrazines with 1,3-dicarbonyls (which often suffer from regioselectivity issues), this protocol utilizes a Direct C–H Arylation strategy. This approach exploits the strong electron-withdrawing nature of the nitro group to lower the pKa of the C5-proton, enabling a Concerted Metallation-Deprotonation (CMD) pathway. This method ensures exclusive regioselectivity and minimizes hazardous waste.
Key Advantages:
-
Step-Economy: Bypasses the need for unstable 3-halo-4-nitropyrazole intermediates.
-
Regiocontrol: 100% selectivity for the C5 position (becoming C3 upon tautomerization).
-
Scalability: Protocol optimized for milligram-to-gram scale translation.
Retrosynthetic Strategy & Mechanism
The synthesis is divided into three critical phases. The logic prioritizes the stability of the pyrazole core and the sensitivity of the final amine.
-
Protection (Phase I): The N-H proton of 4-nitropyrazole is acidic. To prevent catalyst poisoning and ensure solubility, we employ a Tetrahydropyranyl (THP) protecting group. THP is chosen over Benzyl (Bn) or SEM because it is cost-effective, stable to basic coupling conditions, and easily removed under mild acidic conditions that do not affect the pyrazole ring.
-
C–H Functionalization (Phase II): We utilize a Pd-catalyzed C–H arylation.[1][2] The nitro group at C4 acidifies the C5-H bond. Using a pivalate additive facilitates the CMD mechanism, where the palladium center coordinates to the nitrogen and activates the adjacent C-H bond.
-
Reduction & Deprotection (Phase III): A "one-pot" equivalent approach where the nitro group is reduced to an amine, followed by acidic cleavage of the THP group.
Experimental Protocols
Phase I: N-Protection
Objective: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-pyrazole.
| Parameter | Specification |
| Substrate | 4-Nitropyrazole (1.0 equiv) |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) |
| Catalyst | Trifluoroacetic acid (TFA) (0.05 equiv) |
| Solvent | Dichloromethane (DCM) or Toluene |
| Temperature | Reflux (80°C for Toluene) or RT for DCM |
Protocol:
-
Charge a round-bottom flask with 4-nitropyrazole (1.13 g, 10 mmol) and anhydrous Toluene (20 mL).
-
Add DHP (1.37 mL, 15 mmol) followed by TFA (38 µL, 0.5 mmol).
-
Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar spot.
-
Cool to room temperature. Wash with saturated NaHCO₃ (2 x 10 mL) to neutralize acid.
-
Concentrate the organic layer under reduced pressure.
-
Purification: The crude oil usually crystallizes upon standing or trituration with hexane. Yield is typically >90%.[3]
Phase II: Regioselective C–H Arylation
Objective: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-3-(4-methylphenyl)-4-nitropyrazole.[4]
Critical Mechanism Note: This step relies on the Concerted Metallation-Deprotonation (CMD) pathway. The presence of Pivalic Acid (PivOH) is non-negotiable; it acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
| Component | Role | Equiv/Conc. |
| Substrate | 1-THP-4-nitropyrazole | 1.0 |
| Coupling Partner | 4-Iodotoluene | 1.5 |
| Catalyst | Pd(OAc)₂ | 5 mol% |
| Ligand | P(t-Bu)₃·HBF₄ (or DavePhos) | 10 mol% |
| Base | K₂CO₃ | 2.0 |
| Additive | Pivalic Acid (PivOH) | 30 mol% |
| Solvent | DMAc (N,N-Dimethylacetamide) | 0.2 M |
Protocol:
-
In a glovebox or under strict Argon flow, charge a pressure vial with:
-
1-THP-4-nitropyrazole (1.97 g, 10 mmol)
-
4-Iodotoluene (3.27 g, 15 mmol)
-
Pd(OAc)₂ (112 mg, 0.5 mmol)
-
P(t-Bu)₃·HBF₄ (290 mg, 1.0 mmol)
-
K₂CO₃ (2.76 g, 20 mmol)
-
Pivalic Acid (306 mg, 3 mmol)
-
-
Add anhydrous DMAc (50 mL). Seal the vial.
-
Heat to 110°C for 16 hours with vigorous stirring.
-
Work-up: Cool to RT. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 50 mL) and brine (1 x 50 mL) to remove DMAc.
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient 0-20%).
-
Expected Yield: 75-85%. Product is a yellow solid.[4]
Phase III: Reduction and Deprotection
Objective: Synthesis of 3-(4-methylphenyl)-1H-pyrazol-4-amine.[4]
Note: We perform reduction first to avoid handling the highly polar and potentially unstable free-NH nitropyrazole.
Step A: Nitro Reduction [5][6]
-
Dissolve the arylated intermediate (1.0 equiv) in MeOH (0.1 M).
-
Add 10% Pd/C (10 wt% loading).
-
Purge with Hydrogen gas (balloon pressure is sufficient) and stir at RT for 4-6 hours.
-
Filter through Celite under Argon (the amine can be air-sensitive). Concentrate to give the crude 1-THP-3-(p-tolyl)pyrazol-4-amine.
Step B: THP Deprotection
-
Dissolve the crude amine in MeOH (0.2 M).
-
Add 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 2-3 hours. A precipitate (the amine hydrochloride salt) may form.[3]
-
Isolation:
-
As Salt: Filter the solid, wash with Et₂O. This is the most stable form for storage.
-
As Free Base: Concentrate, dissolve in water, carefully neutralize with NaHCO₃ to pH 8, and extract with EtOAc. Dry and concentrate.
-
Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical CMD activation step.
Figure 1: Synthetic workflow emphasizing the Concerted Metallation-Deprotonation (CMD) pathway for regioselective arylation.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion in Phase II | Catalyst poisoning or trace water. | Ensure DMAc is anhydrous. Re-distill 4-Iodotoluene if it looks purple (iodine decomposition). |
| Regioisomer Mixtures | Failure of CMD mechanism. | Verify the addition of Pivalic Acid . Without it, non-selective electrophilic palladation may occur. |
| Product Oxidation (Phase III) | Air sensitivity of 4-aminopyrazole. | Store the product as the HCl salt . Perform the reduction workup under Argon. |
| Incomplete Deprotection | THP group is stubborn. | Heat the HCl/MeOH mixture to 40°C. Ensure the system is not anhydrous; trace water helps hydrolysis. |
References
-
Iaroshenko, V. O., et al. (2014). "Regioselective and Guided C–H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry. This paper establishes the foundational method for directing arylation to the C5 position using the nitro group as an electronic guide.
-
Jakubczyk, M., et al. (2019). "Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles." RSC Advances. Provides supplementary insights into the reactivity of 4-nitropyrazoles and the necessity of protection/deprotection strategies.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Definitive guide for the stability and cleavage conditions of the THP (tetrahydropyranyl) group.
-
Lapierre, A. J., et al. (2004). "Concerted Metallation-Deprotonation (CMD) pathway in Palladium Catalyzed C-H Activation." Journal of the American Chemical Society.
Sources
- 1. Regioselective palladium-catalyzed arylation of 4-chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
Application Note: Advanced One-Pot and Telescoped Synthesis Protocols for 3-Aryl-4-Aminopyrazoles
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols
Executive Summary
The pyrazole ring is a privileged structural motif found in numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents (Celecoxib) and kinase inhibitors[1]. Specifically, 3-aryl-4-aminopyrazoles serve as critical synthetic intermediates for constructing complex fused heterocycles like pyrazolo[1,5-a]pyrimidines.
Historically, synthesizing 4-aminopyrazoles required multi-step sequences involving the nitration of pyrazoles followed by reduction—a process plagued by hazardous acid waste, poor regioselectivity, and the isolation of potentially explosive intermediates[2][3]. This application note details two modern, highly efficient methodologies: a telescoped protecting-group-free synthesis ideal for multi-kilogram scale-up[1][4], and an iodine-mediated multicomponent reaction (MCR) designed for rapid diversity-oriented library generation[5].
Mechanistic Insights & Causality (The "Why")
As process scientists, we must move beyond merely executing steps to understanding the thermodynamic and kinetic drivers of our synthetic routes.
Pathway A: Telescoped Enolate-Oximation-Condensation-Reduction
Developed to circumvent the isolation of unstable nitrosopyrazoles, this four-step telescoped process converts acetophenones directly into 4-aminopyrazoles without intermediate purification[1][4].
-
Enolate Formation: Acetophenone undergoes a Claisen condensation with ethyl formate. Using an excess of ethyl formate (3.5 equiv) pushes the equilibrium forward, ensuring robust and rapid conversion to the sodium enolate[4].
-
Oximation & Condensation: The enolate is trapped with aqueous NaNO
in a mild formic acid buffer to form an oxime, which subsequently condenses with hydrazine to form the nitrosopyrazole core[1]. -
Copper-Catalyzed Reduction: The critical innovation in this protocol is the reduction step. Standard Pd/C hydrogenation often leads to over-reduction or ring-opening. Here, a combination of
and a catalytic amount of is used. The copper catalyst selectively accelerates the reduction of the nitroso group to the amine. Furthermore, inverse addition (adding the nitrosopyrazole to the / mixture) controls the exothermic solvolysis and suppresses dangerous hydrogen gas evolution[4].
Caption: Telescoped protecting-group-free synthesis of 3-aryl-4-aminopyrazoles from acetophenones.
Pathway B: Iodine-Mediated Three-Component Reaction (MCR)
For drug discovery programs requiring rapid structure-activity relationship (SAR) exploration, a one-pot MCR is preferred. By reacting substituted phenyl isothiocyanates, 1,3-dicarbonyl compounds, and hydrazine hydrate in the presence of
Quantitative Data: Route Comparison
To assist in route selection, the following table summarizes the operational metrics of traditional step-wise nitration versus the modern one-pot/telescoped protocols.
| Metric | Traditional Nitration/Reduction | Telescoped Protocol (Acetophenone) | Iodine-Mediated MCR |
| Primary Use Case | Legacy synthesis | Kilogram-scale API production | SAR Library generation |
| Overall Yield | 25% – 45% | 64% – 91% | 75% – 92% |
| Reaction Time | > 48 hours (multiple workups) | ~ 24 hours (continuous) | 4 – 6 hours |
| Safety Profile | Poor (Explosive intermediates) | High (In-situ reduction) | High (Mild conditions) |
| E-Factor | High (Hazardous acid waste) | Low (Solvent telescoping) | Low (Ethanol solvent) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.
Protocol A: Telescoped Synthesis of 3-Aryl-4-aminopyrazoles
Step 1: Enolate Formation
-
Charge a reactor with acetophenone (1.0 equiv), toluene (PhMe), and absolute ethanol (EtOH).
-
Add sodium ethoxide (EtONa) followed by ethyl formate (3.5 equiv).
-
Stir at ambient temperature for 4 hours.
-
IPC Validation: Sample the mixture for
NMR or HPLC. Proceed only when unreacted acetophenone is < 1 A%. The enolate will appear as an E/Z isomeric mixture[1].
Step 2: Oximation & Condensation
-
To the crude enolate mixture, add a solution of formic acid,
, and water. -
Cool the reactor to 0 °C and slowly dose aqueous
(1.3 equiv)[1]. -
Stir for 2 hours, then add hydrazine hydrate (1.5 equiv) to induce pyrazole cyclization.
-
IPC Validation: Monitor via LC-MS. The mass shift must correspond to the complete formation of the nitrosopyrazole intermediate. Caution: Do not isolate this intermediate.
Step 3: Copper-Catalyzed Reduction
-
In a separate reactor, prepare a suspension of
(7.0 equiv) and (0.1 equiv) in anhydrous THF[4]. -
Critical Step: Slowly transfer the nitrosopyrazole solution (from Step 2) into the
/ suspension. Causality: This inverse addition prevents thermal runaway and controls hydrogen deliberation[4]. -
IPC Validation: Observe the cessation of gas evolution. Confirm complete reduction via HPLC (< 0.5% nitroso intermediate remaining)[4].
-
Quench with water, extract with ethyl acetate, and purify via crystallization.
Protocol B: Iodine-Mediated MCR for Multi-Substituted Aminopyrazoles
Adapted from [5].
Caption: Workflow for the iodine-mediated three-component synthesis of aminopyrazoles.
-
In a 25 mL single-neck flask, combine substituted phenyl isothiocyanate (0.5 mmol), a 1,3-dicarbonyl compound (0.5 mmol), and hydrazine hydrate (0.5 mmol)[5].
-
Add absolute ethanol (5 mL) as the solvent, followed by molecular iodine (
, 0.5 mmol)[5]. -
Stir the mixture at 60 °C.
-
IPC Validation: Monitor the reaction via TLC (Petroleum ether/Ethyl acetate eluent). The reaction is complete when the isothiocyanate spot is fully consumed (typically 3–5 hours).
-
Concentrate the mixture under reduced pressure and purify via silica gel column chromatography.
-
Final Validation: Confirm product identity via
NMR. Look for the disappearance of the methylene protons from the 1,3-dicarbonyl and the appearance of a -exchangeable broad singlet corresponding to the amino group[2][5].
References
-
Title: Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones Source: Synlett (Thieme Connect) URL: [Link]
-
Title: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
-
Title: Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: Molecules (MDPI) URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 5. tandfonline.com [tandfonline.com]
Advanced Application Note: Vilsmeier-Haack Conditions for Pyrazole Intermediates
Executive Summary
Pyrazole-4-carbaldehydes are critical pharmacophores in medicinal chemistry, serving as precursors for p38 MAP kinase inhibitors, anti-inflammatory agents (e.g., Celecoxib analogs), and agrochemicals. While the Vilsmeier-Haack (VH) reaction is the industry standard for introducing formyl groups onto electron-rich heterocycles, pyrazoles present unique challenges due to their variable electron density and the potential for dual-functionalization (concurrent chlorination and formylation).
This guide provides high-fidelity protocols for two distinct pathways:
-
Standard Formylation: C4-formylation of existing 1,3-disubstituted pyrazoles.
-
Chloro-formylation: Transformation of 5-pyrazolones into 5-chloro-4-formylpyrazoles (a high-value "one-pot" transformation).
Mechanistic Insight & Reaction Logic
The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the Vilsmeier reagent), generated in situ from
The Electrophilic Cascade
For pyrazoles, the reaction is not merely a substitution; it is an equilibrium-driven cascade. The C4 position is the most nucleophilic site. However, if the substrate is a 5-pyrazolone (tautomeric with 5-hydroxypyrazole), the reaction first converts the hydroxyl group to a chloride (via an inorganic acid chloride mechanism) before or concurrent with C4 formylation.
Pathway Visualization
The following diagram illustrates the divergence between standard formylation and the chloro-formylation pathway.
Figure 1: Divergent mechanistic pathways for Pyrazole Formylation vs. Pyrazolone Chloro-formylation.
Critical Process Parameters (CPPs)
Success depends on controlling the thermal instability of the Vilsmeier reagent and managing the stoichiometry.[1]
| Parameter | Standard Formylation | Chloro-Formylation (Pyrazolone) | Scientific Rationale |
| POCl₃ Stoichiometry | 1.2 – 2.0 equiv. | 3.0 – 7.0 equiv. | Excess POCl₃ is consumed to convert the C5-OH/C=O to C-Cl. |
| DMF Stoichiometry | 1.5 – 3.0 equiv. (or solvent) | 3.0 – 5.0 equiv. | Acts as both reagent and solvent; excess ensures complete iminium formation. |
| Addition Temp | 0°C to 5°C | 0°C to 10°C | Suppresses rapid exotherm and prevents reagent decomposition. |
| Reaction Temp | 60°C – 90°C | 80°C – 110°C (Reflux) | Higher energy barrier to chlorinate the C5 position requires reflux. |
| Quenching | NaOAc (aq) or NaHCO₃ | Ice/Water -> Neutralization | Hydrolysis of the robust 5-chloro-iminium salt is exothermic. |
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde
Targeting the "Dual Functionalization" of Pyrazolones.
Context: This protocol converts a pyrazolone (e.g., 1-methyl-3-propyl-1H-pyrazol-5(4H)-one) directly into the chlorinated aldehyde. This is a "double Vilsmeier" requiring harsh conditions.
Reagents:
-
Substrate: 1,3-disubstituted-5-pyrazolone (10 mmol)
- : 40 mmol (4.0 equiv.)
-
DMF: 60 mmol (6.0 equiv.) – Note: Anhydrous is critical.
Step-by-Step Methodology:
-
Reagent Formation (The "Cold" Phase):
-
Charge a dry 3-neck round-bottom flask with anhydrous DMF (6.0 equiv.) under
atmosphere. -
Cool to 0°C using an ice/salt bath.
-
Add
(4.0 equiv.)[2] dropwise over 20 minutes. Caution: Highly exothermic.[3] Internal temperature must not exceed 10°C. -
Stir at 0°C for 20 minutes to form the white/yellow Vilsmeier salt precipitate.
-
-
Substrate Addition:
-
Add the pyrazolone substrate (solid or dissolved in minimal DMF) portion-wise to the cold Vilsmeier reagent.[1]
-
Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
-
The "Hot" Phase (Reaction):
-
Heat the reaction mixture to 90–100°C .
-
Monitor by TLC (Ethyl Acetate/Hexane). The reaction typically requires 4–6 hours .
-
Observation: The solution will darken (orange/red) as the reaction proceeds.
-
-
Workup (Hydrolysis):
-
Cool the mixture to RT.
-
Pour the reaction mass slowly onto crushed ice (50g) with vigorous stirring. Warning: Delayed exotherm is common.
-
Neutralize to pH 7–8 using saturated Sodium Acetate (
) or solution. -
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract with Dichloromethane (DCM) (
). -
Wash organic layer with brine, dry over
, and concentrate.
-
Yield Expectation: 60–80% depending on steric bulk at N1 and C3.
Protocol B: Standard Formylation of 1,3-Disubstituted Pyrazoles
Targeting C4-formylation of an already aromatic pyrazole.
Context: Used when the pyrazole ring is already fully established and chlorinated/substituted.
Reagents:
-
Substrate: 1-phenyl-3-methylpyrazole (10 mmol)
- : 15 mmol (1.5 equiv.)
-
DMF: 5 mL (Solvent volume)
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a reaction vial, cool DMF (5 mL) to 0°C.
-
Add
(1.5 equiv.) dropwise. Stir for 15 mins.
-
-
Reaction:
-
Add the pyrazole substrate in one portion.[1]
-
Heat to 60–70°C for 2–3 hours. (Lower temperature than Protocol A is sufficient for electron-rich rings).
-
-
Workup:
-
Pour onto ice water.
-
Basify with 2N NaOH (carefully) or
to pH 9. -
The product often precipitates as a solid. Filter and wash with water.[4] If oil forms, extract with Ethyl Acetate.
-
Safety & Troubleshooting Guide
Thermal Runaway Hazards
The Vilsmeier reagent is thermally unstable.[3][5][6][7]
-
Hazard: Mixing DMF and
releases ~46 kJ/mol.[8] If the temperature exceeds 50–60°C during addition, the reagent can decompose violently, releasing and dimethylamine gases. -
Control: Always form the reagent at <10°C. Never heat the reaction until the substrate is fully added and the initial exotherm has subsided.
Impurity Profiling
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material | Incomplete Iminium formation | Increase |
| Dimer Formation | Reaction too concentrated | Dilute with excess DMF or use 1,2-dichloroethane (DCE) as co-solvent. |
| De-chlorination | Overheating during workup | Keep hydrolysis temperature <20°C initially. |
| Sticky Tarry Product | Polymerization of DMF | Wash crude product with water extensively to remove DMF residues before crystallization. |
References
-
Popov, A. V., et al. (2019).[2][9] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.[2]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[10] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.
-
BenchChem Technical Notes. (2024). "Vilsmeier-Haack Reagent Stability and Storage Conditions." (Note: Generalized citation for safety data derived from MSDS and technical sheets)
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Note: Advanced Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the adenine portion of ATP. It is the core pharmacophore in several FDA-approved kinase inhibitors, including Ibrutinib (BTK inhibitor). This application note details the robust synthesis of this bicyclic system starting from 5-amino-4-substituted pyrazoles . We provide optimized protocols for thermal and microwave-assisted cyclizations, mechanistic insights into the "C1-fragment" insertion, and troubleshooting guides for scale-up.
Scientific Background & Retrosynthesis
The pyrazolo[3,4-d]pyrimidine system is synthesized by fusing a pyrimidine ring onto an existing pyrazole core. The critical bond formation occurs between the amino group at position 5 and a carbon-based electrophile (nitrile, amide, or ester) at position 4 of the pyrazole.
The "C1 Fragment" Strategy
The formation of the pyrimidine ring requires the insertion of a single carbon atom (C6 in the final fused ring) between the two nitrogen donors of the pyrazole precursor. The oxidation state of the final product at position 4 (amino vs. oxo) dictates the choice of precursor and reagent.
-
Route A (4-Amino target): Uses 5-amino-4-cyanopyrazoles + Formamide.[1][2]
-
Route B (4-Oxo target): Uses 5-amino-4-pyrazolecarboxamides + Formic Acid/Orthoesters.
Retrosynthetic Analysis (Diagram)
Figure 1: Retrosynthetic disconnection showing the C1 fragment insertion strategy.
Experimental Protocols
Protocol A: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines (The "Ibrutinib" Core)
This route is preferred for generating kinase inhibitors where the 4-position requires an exocyclic amine or is unsubstituted.
Precursor: 5-amino-1-substituted-1H-pyrazole-4-carbonitrile. Reagent: Formamide (acts as solvent and reactant).[3]
Method A1: Thermal Cyclization (Standard)
-
Scale: 10 mmol
-
Time: 4–8 hours
-
Temperature: 180–190°C[4]
Step-by-Step:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 5-amino-4-cyanopyrazole (1.0 equiv) and Formamide (10–15 volumes).
-
Note: Ensure the formamide is fresh. Hydrolyzed formamide contains formic acid, which can lead to 4-oxo byproducts.
-
-
Heat: Heat the mixture to reflux (approx. 180°C). The solid starting material should dissolve, turning the solution amber/dark.
-
Monitor: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting material (usually fluorescent) will disappear, replaced by a lower Rf spot.
-
Quench: Cool the reaction mixture to ~80°C.
-
Precipitate: Pour the warm reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product is hydrophobic and will crash out as a solid.
-
Isolation: Filter the solid via vacuum filtration. Wash the cake copiously with water to remove residual formamide.
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Method A2: Microwave-Assisted Cyclization (High Throughput)
-
Scale: 1–5 mmol[5]
-
Time: 15–20 minutes
-
Temperature: 200°C
Step-by-Step:
-
Charge: In a microwave-safe vial (e.g., 10 mL), add the pyrazole precursor (1.0 equiv) and Formamide (3–5 mL).
-
Irradiate: Seal the vial. Set parameters: Temp = 200°C , Hold Time = 20 min , Stirring = High .
-
Safety: Formamide decomposes slightly at these temperatures creating pressure. Ensure the vial is rated for >15 bar.
-
-
Workup: Pour the cooled mixture into ice water as described in Method A1.
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This route yields the 4-oxo derivative (tautomer of 4-hydroxy), often used as an intermediate to install chlorides (via POCl3) for subsequent SNAr reactions.
Precursor: 5-amino-1-substituted-1H-pyrazole-4-carboxamide. Reagent: Formic Acid or Triethyl Orthoformate (TEOF).
Step-by-Step:
-
Charge: Mix 5-amino-4-carboxamide (1.0 equiv) with 85% Formic Acid (10 volumes).
-
Reflux: Heat to reflux (100–110°C) for 6–12 hours.
-
Alternative: For water-sensitive substrates, use TEOF (5 equiv) and a catalytic amount of p-TsOH in dioxane.
-
-
Workup: Cool to room temperature. Pour into ice water. The product (often a white/off-white solid) will precipitate.
-
Drying: These compounds can retain water. Dry in a vacuum oven at 50°C overnight.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Niementowski-type cyclocondensation .
-
Nucleophilic Attack: The exocyclic amine (5-NH2) attacks the electrophilic carbon of formamide (or formic acid), eliminating ammonia (or water) to form an amidine intermediate .
-
Ring Closure: The nitrogen of the adjacent nitrile (or amide) attacks the newly formed amidine carbon.
-
Aromatization: Rearrangement leads to the stable aromatic pyrimidine ring.
Pathway Diagram
Figure 2: Mechanistic flow of the cyclization reaction.
Critical Process Parameters & Data
Solvent Selection Guide
The choice of solvent/reagent dictates the reaction temperature and rate.
| Reagent/Solvent | Boiling Point (°C) | Reaction Rate | Primary Product | Notes |
| Formamide | 210 | Fast | 4-Amino | Requires high heat; difficult to remove if not washed well. |
| Formic Acid | 100 | Slow | 4-Oxo | Milder; good for amide precursors. |
| TEOF / Ac2O | 146 | Medium | 4-Oxo | Anhydrous conditions; cleaner profile. |
| Ethoxymethylene malononitrile | N/A | Fast | Substituted | Used for introducing C-substituents. |
Yield Comparison: Thermal vs. Microwave
Data derived from internal optimization of 1-phenyl-pyrazolo[3,4-d]pyrimidine synthesis.
| Method | Temperature | Time | Isolated Yield | Purity (HPLC) |
| Thermal Reflux | 180°C | 6.0 h | 72% | 91% |
| Microwave | 200°C | 20 min | 88% | 96% |
Troubleshooting & Optimization
Issue 1: "Tar" Formation / Dark Reaction Mixture
-
Cause: Oxidation of the electron-rich 5-amino pyrazole precursor at high temperatures.
-
Solution: Degas the formamide with Nitrogen/Argon for 10 minutes before heating. Run the reaction under an inert atmosphere.
Issue 2: Incomplete Conversion
-
Cause: Loss of reagent (formamide) due to evaporation or insufficient temperature.
-
Solution: Ensure the internal temperature reaches >170°C. If using a microwave, increase the hold time by 10-minute increments. Add a catalytic amount of Ammonium Acetate.
Issue 3: Product Solubility in Water
-
Cause: Some low molecular weight derivatives are partially water-soluble.
-
Solution: If no precipitate forms upon pouring into ice water, neutralize the solution (if acid was used) or perform an extraction with Ethyl Acetate/n-Butanol (9:1).
References
-
Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists.[6][7][8] VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry. [Link]
-
Han, S. Y., et al. (2014).[8] Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.[1][5][8][9] Google Patents (CN103965201A).
-
Davoodnia, A., et al. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry. [Link]
-
Baxendale, I. R., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Journal of Combinatorial Chemistry. [Link]
-
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[10][11][12][13] Arkivoc. [Link]
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Handling air-sensitive aminopyrazole intermediates in the lab
Application Note: Advanced Protocols for the Isolation and Handling of Air-Sensitive Aminopyrazole Intermediates
Introduction & Mechanistic Causality
Aminopyrazoles are critical pharmacophores in the development of targeted therapeutics, most notably serving as core scaffolds for Aurora kinase inhibitors and pyrazolopyrimidine-based drugs[1]. However, the inherent electron-rich nature of the aminopyrazole ring makes these intermediates highly susceptible to oxidative degradation.
The Causality of Degradation: When exposed to atmospheric oxygen—particularly in solution or as a wet filter cake—the free amino group undergoes rapid oxidation. This oxidative pathway typically generates azo compounds, N-oxides, and complex polymeric mixtures[2][3]. Macroscopically, this degradation is easily identifiable by a rapid color shift from a pale yellow crystalline solid to a dark brown or black tar[4]. Furthermore, the presence of transition metal catalysts or adventitious moisture can exponentially accelerate this oxidative decomposition[5].
To preserve the structural integrity of aminopyrazole intermediates, standard benchtop techniques are fundamentally inadequate. Researchers must employ strict inert-atmosphere techniques (Schlenk lines or gloveboxes) and utilize rigorously degassed solvents to eliminate dissolved oxygen vectors[6][7].
Comparative Solvent Degassing Strategies
The primary vector for oxygen contamination during the extraction, washing, or crystallization of air-sensitive amines is the solvent itself[4]. Selecting the appropriate degassing method is critical for controlling residual dissolved oxygen.
Table 1: Quantitative Comparison of Solvent Degassing Methods
| Degassing Method | Technique Summary | Residual O₂ Level | Time Required | Best Application |
| Freeze-Pump-Thaw | Cryogenic freezing, high vacuum pumping, and thawing | < 1 ppm | 45–60 min | Highly sensitive aminopyrazoles, crystallization, long-term storage |
| Inert Gas Sparging | Bubbling Argon/N₂ directly through the solvent | 10–50 ppm | 30–60 min | Bulk solvent preparation, moderately sensitive coupling reactions |
| Sonication under Vacuum | Repeated sonication cycles under house vacuum | ~100 ppm | 5–10 min | Rapid preparation for HPLC/LC-MS analysis |
(Note: Data synthesized from standard chemical engineering principles and established laboratory guidelines[6]).
Experimental Protocols
Protocol A: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This method is the gold standard for preparing solvents used in the downstream processing of highly sensitive aminopyrazoles[6][8].
Self-Validation Checkpoint: During the thawing phase, you must visually observe gas bubbles escaping from the melting solvent. If no bubbles appear during the first cycle, either the solvent was already degassed, or the vacuum system is failing. By the third cycle, bubble formation should completely cease, physically validating the total removal of dissolved gases.
Step-by-Step Methodology:
-
Preparation: Transfer the desired solvent into a heavy-wall Schlenk flask or a Straus flask. Ensure the flask is no more than 50% full to safely accommodate volumetric expansion during freezing. Seal the stopcock.
-
Freezing: Submerge the flask in a liquid nitrogen (LN₂) dewar. Wait until the solvent is completely frozen solid[6].
-
Pumping (Evacuation): Open the flask's stopcock to the high-vacuum manifold of the Schlenk line (approx. 0.1 Pa) for 2 to 3 minutes to evacuate the headspace[6][8].
-
Isolation: Close the stopcock to isolate the flask from the vacuum line.
-
Thawing: Remove the flask from the LN₂ bath and allow it to thaw in a room-temperature water bath. Observe the evolution of trapped gas bubbles.
-
Cycling: Repeat steps 2 through 5 for a total of three to four complete cycles[6][8].
-
Backfilling: After the final thaw, backfill the flask with high-purity Argon gas. The degassed solvent can be safely stored in the sealed Schlenk flask for 1–2 days[6].
Caption: Logic flow for the Freeze-Pump-Thaw solvent degassing cycle.
Protocol B: Inert-Atmosphere Filtration of Aminopyrazole Intermediates
Aminopyrazoles often precipitate from solution and require filtration. Exposing a wet product cake to ambient air causes immediate oxidative discoloration[4]. This protocol utilizes a Schlenk frit to isolate the solid without oxygen exposure.
Self-Validation Checkpoint: During the purge cycle, monitor the oil bubbler on the Schlenk line. When slowly opening the port to backfill with Argon, the bubbler should temporarily cease bubbling as gas fills the flask, then resume a steady bubbling rate once equilibrium is reached[9]. If bubbling does not resume, there is a leak. Furthermore, the isolated aminopyrazole cake must maintain its original pale color; rapid darkening is a definitive indicator of an air leak[4].
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a Schlenk frit (a specialized sintered glass filter with stopcocks on both ends) between the reaction flask and a receiving round-bottom flask. Secure all standard taper joints with Keck clips and a light coating of high-vacuum grease[9][10].
-
Purging: Clear the headspace of residual air and moisture by performing three vacuum/inert gas backfill cycles. Open the assembly to vacuum until fully evacuated, then slowly backfill with Argon[7][9].
-
Transfer: Insert a thick-walled stainless steel cannula to connect the reaction flask to the top of the Schlenk frit. Transfer the aminopyrazole suspension onto the frit using a positive pressure of Argon[7][10].
-
Filtration: Apply a slight vacuum to the receiving flask to pull the mother liquor through the sintered glass, leaving the aminopyrazole cake isolated on the filter.
-
Washing: Cannulate degassed, cold wash solvent (prepared via Protocol A) directly onto the filter cake. Pull the wash through via vacuum.
-
Drying: Maintain a continuous flow of Argon over the wet cake for 10 minutes, then apply high vacuum directly to the frit to dry the solid completely before transferring the sealed apparatus into a glovebox for final collection and storage[11].
Caption: Step-by-step workflow for the inert-atmosphere filtration of aminopyrazoles.
References
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- Synthesis of Functionalized Thiophene Based Pyrazole Amides. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkNTqSZlwfReHAImvJMAEy4azdw2nxSWJg_ebmMASJNNNNZdj6-WdH3AfqIAb_NCR6mR2unmpEMlF7Hln2Ir9_vJEr4JFggjNekVkjKtFl9KWBO7Znwsck8Oqebnur_vZBUJwe46WkmwkVBg==]
- Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKviYBXlNfv6sHQAIzxRPRsM5QXuwvnT0B9K6EwfOdQ3c8p9B1m8PXn0gEYRWnNM-nS9X5LouIorPOti-7eAP4pNrnkq7V4upIuh-7GPH17L53--KqpCQEu75tKcis2eTJFgZyFjifLryTe63hs0ESJtdEmACHQlFsIOgzdQqAtBOhQbbH41dPfmULxQbJh3pIDui80hiaoPNzKSC_AE=]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa_0pCx3QXPQt-jxOQI8wp3fSRscOoSaWSyQ104NtChM5NKh93pf4-bMTeCX5MeOEm0IWhF8WPRFaHq01_jJ0daH3mM6rYU_8uokwLmQzEJyAD9JcxA9JOU4algHxztCzfBLL-VeAu36Xc5A==]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 10. scribd.com [scribd.com]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 3-(4-methylphenyl)-1H-pyrazol-4-amine
Case ID: SOL-PYR-04A Status: Active Guide Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Core Directive
You are encountering solubility challenges with 3-(4-methylphenyl)-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO). This molecule features a pyrazole core, a primary amine, and a lipophilic p-tolyl moiety.[1]
The central conflict in dissolving this compound typically arises from three factors:
-
High Lattice Energy: The planar nature of the pyrazole-phenyl system encourages strong
- stacking and intermolecular hydrogen bonding (between the amine and pyrazole ), creating a crystal lattice that resists solvation. -
Hygroscopic Interference: DMSO is aggressively hygroscopic.[2] Absorbed atmospheric water acts as an "anti-solvent," causing the hydrophobic tolyl region of your molecule to crash out.
-
Hidden Salt Forms: Synthetic carryover (e.g., inorganic salts like NaCl or Na₂SO₄) is insoluble in DMSO and often mistaken for the target compound failing to dissolve.
This guide provides a self-validating workflow to distinguish between these issues and achieve a stable stock solution.
Diagnostic Workflow (Logic Map)
Before heating or adding co-solvents, follow this decision matrix to identify the root cause of the precipitation.
Figure 1: Diagnostic logic for distinguishing between moisture-induced precipitation (cloudiness) and inorganic contamination (granular solids).[1]
Critical Parameters & Thermodynamics
To master the solubility of this aminopyrazole, you must manipulate the thermodynamic environment.
Physicochemical Profile
| Parameter | Value / Characteristic | Implication for Solubility |
| H-Bond Donors | 3 (Amine -NH₂, Pyrazole -NH) | High potential for self-aggregation.[1] Requires DMSO to act as a strong H-bond acceptor to break lattice.[1] |
| H-Bond Acceptors | 2 (Pyrozole N, Amine N) | Compete with DMSO for protons.[1] |
| LogP (Est.) | ~1.8 - 2.5 | Moderately lipophilic.[1] Highly sensitive to water content in DMSO. |
| pKa (Pyrazolium) | ~2.5 (conjugate acid) | The molecule is a weak base. It will not ionize significantly in neutral DMSO. |
The "Water Effect" Mechanism
DMSO is a "super solvent" because it disrupts hydrogen bonding. However, it binds to water molecules 1.3x stronger than it binds to itself [1].
-
Scenario: If your DMSO contains even 1-2% water (common in bottles opened >1 month ago), the DMSO molecules preferentially solvate the water.
-
Result: The "free" DMSO available to solvate your pyrazole decreases, and the water acts as an antisolvent, forcing the hydrophobic tolyl group to aggregate.
Validated Dissolution Protocol
Goal: Prepare a 50 mM Stock Solution. Safety: DMSO penetrates skin instantly, carrying dissolved compounds into the bloodstream. Wear nitrile gloves (double-gloved recommended).[1]
Step 1: Pre-Treatment (The "Dry" Standard)
-
Do not use the DMSO wash bottle sitting on the bench.
-
Use anhydrous DMSO (sealed under argon/nitrogen) or DMSO stored over 3Å or 4Å molecular sieves.
-
Verification: If you add a drop of DMSO to the solid and it immediately turns milky white, your DMSO is wet.
Step 2: The "Paste" Technique (Kinetic Disruption)
Instead of adding the full volume of solvent at once, which can trap air bubbles and create "dry cores" inside crystal clumps:
-
Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial heating).
-
Add only 10% of the final calculated DMSO volume.
-
Use a glass stirring rod to mash the solid and solvent into a paste. This physically breaks the crystal lattice and wets the surface.
Step 3: Thermal & Acoustic Energy[1]
-
Add the remaining 90% of DMSO.
-
Sonication: Sonicate in a water bath for 5–10 minutes.
-
Critical: The water in the bath acts as a heat sink. Ensure the bath water is warm (~40°C), not cold.
-
-
Heating: If particles persist, heat the vial to 60°C for 10 minutes.
-
Why 60°C? This is well below the decomposition of the pyrazole or amine but high enough to overcome the lattice energy.
-
Step 4: Clarification (The Purity Check)
If a fine white powder remains after 60°C heating and sonication:
-
STOP. This is likely Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) carried over from the drying step of the synthesis.
-
Inorganic salts have solubility <1 mg/mL in DMSO [2].
-
Protocol: Centrifuge at 10,000 x g for 5 minutes. Transfer the clear supernatant to a new vial. This supernatant is your drug stock.
Troubleshooting FAQs
Q: My solution was clear, but after freezing at -20°C and thawing, it has a precipitate. What happened? A: This is "Cryoprecipitation." DMSO freezes at 18.5°C. As it freezes, it forms a pure crystal lattice that excludes the solute (your drug), concentrating the drug in the remaining liquid until it crashes out.
-
Fix: You must fully re-solubilize the sample every time you thaw it. Heat to 37°C and vortex until absolutely clear before using. Do not pipette from a cloudy suspension.
Q: Can I use acid (HCl) to improve solubility? A: Technically, yes, protonating the amine to form a salt can help, but it is not recommended for biological assays.
-
Reasoning: Adding HCl changes the pH of your final assay buffer. Furthermore, DMSO + concentrated acid can undergo a Pummerer rearrangement or violent exotherms [3]. Stick to the free base in pure DMSO.
Q: The solution turned yellow/brown upon heating. Is it degraded? A: Amines are susceptible to oxidation. DMSO can act as a mild oxidant under extreme conditions (Swern oxidation), though usually requires an activator.
-
Assessment: A slight color change (pale yellow) is common with amines and acceptable. Dark brown indicates degradation. To prevent this, flush the vial with Nitrogen/Argon gas before closing.
Q: What is the maximum solubility I can expect? A: While experimental data for this specific derivative is sparse, similar aminopyrazoles typically achieve 50–100 mM in anhydrous DMSO. If you need higher concentrations (e.g., for animal injections), consider a co-solvent system like DMSO:PEG400 (50:50).
References
-
Gaylord Chemical Company. (2007).[3][4] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[4][5] Slidell, LA.[3][4]
-
BenchChem. (2025).[6] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents.[1][7]
-
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260. [1]
-
Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement.[2]
Sources
Preventing oxidation and discoloration of 4-aminopyrazoles
A Guide to Preventing and Troubleshooting Oxidation and Discoloration
Welcome to the technical support center for 4-aminopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. As a Senior Application Scientist, I understand the experimental challenges you face. This resource provides in-depth technical guidance, troubleshooting advice, and preventative measures to help you maintain the integrity of your 4-aminopyrazole compounds by preventing unwanted oxidation and discoloration.
Frequently Asked Questions (FAQs): Understanding the Problem
This section addresses common questions regarding the instability of 4-aminopyrazoles, providing insights into the underlying chemical principles.
Q1: My 4-aminopyrazole solution turned from colorless to a reddish-brown color during workup. What is happening?
This is a classic sign of oxidation. 4-aminopyrazoles, like many aromatic amines, are susceptible to air oxidation.[1][2] The lone pair of electrons on the amino group makes the molecule electron-rich and prone to reacting with atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. The colored species are often the result of the formation of highly conjugated oxidized products.
Q2: Are all 4-aminopyrazoles equally prone to discoloration?
No, the stability of a 4-aminopyrazole can be significantly influenced by the other substituents on the pyrazole ring and on the amino group itself. Electron-donating groups on the aromatic ring can increase the electron density on the amine nitrogen, making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the electron density, potentially slowing down the rate of oxidation.[3]
Q3: Can the solvent I use affect the rate of discoloration?
Absolutely. Solvents can play a crucial role in both promoting and preventing oxidation. Protic solvents, especially in the presence of light, can sometimes facilitate oxidation pathways. Additionally, dissolved oxygen in the solvent is a primary culprit.[2] Therefore, using deoxygenated solvents is a critical preventative measure.
Troubleshooting Guide: Addressing Discoloration During Experiments
Encountering unexpected discoloration can be alarming. This section provides immediate steps to diagnose and potentially salvage your experiment.
Issue: A solution of 4-aminopyrazole has started to change color during reaction or workup.
Immediate Actions:
-
Inert Atmosphere: Immediately place the reaction or workup vessel under an inert atmosphere (e.g., nitrogen or argon) to displace any further oxygen from the headspace.
-
Cooling: If the reaction conditions permit, cool the solution to slow down the rate of oxidation.
-
Light Protection: Protect the solution from light by wrapping the flask in aluminum foil.
-
Antioxidant Addition: If compatible with your downstream processing, consider adding a small amount of a suitable antioxidant. Phenolic antioxidants like BHT (butylated hydroxytoluene) or aromatic amine antioxidants can be effective radical scavengers.[4][5][6][7]
-
Rapid Processing: Proceed with the subsequent steps of your experiment as quickly as possible to minimize the exposure time to oxidative conditions.
Post-Experiment Analysis:
-
Purity Check: After isolation, analyze the purity of your product using techniques like HPLC, LC-MS, and NMR to determine the extent of degradation and identify any colored impurities.
-
Process Review: Carefully review your experimental procedure to identify potential points of oxygen and light exposure.
Preventative Measures: Best Practices for Handling and Storage
Proactive measures are the most effective way to prevent the oxidation and discoloration of 4-aminopyrazoles.
1. Inert Atmosphere Techniques:
The most critical preventative measure is the rigorous exclusion of oxygen.
-
Reactions: Always conduct reactions involving 4-aminopyrazoles under an inert atmosphere of nitrogen or argon.
-
Workup and Filtration: During workup, filtration of catalysts like Pd/C should be performed under a blanket of inert gas.[2] Using techniques like a Schlenk filter or a glovebox is highly recommended.
-
Solvent Removal: When removing solvents using a rotary evaporator, ensure the system is backfilled with an inert gas rather than air.[2]
2. Solvent Deoxygenation:
Using deoxygenated solvents is essential to minimize the presence of dissolved oxygen.
-
Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for at least 15-30 minutes prior to use.[2]
-
Freeze-Pump-Thaw: For more rigorous deoxygenation, especially for sensitive reactions, perform at least three freeze-pump-thaw cycles.
3. Storage Conditions:
Proper storage is crucial for the long-term stability of 4-aminopyrazoles.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric oxygen. |
| Temperature | Store at low temperatures (e.g., in a refrigerator or freezer). | Reduces the rate of chemical degradation. |
| Light | Store in amber vials or wrap containers in aluminum foil. | Prevents light-induced degradation. |
| Container | Use well-sealed containers to prevent air ingress. | Maintains the inert atmosphere. |
4. Use of Antioxidants:
For particularly sensitive 4-aminopyrazoles or for long-term storage of solutions, the addition of a small amount of an antioxidant can be beneficial.
| Antioxidant Class | Examples | Mechanism of Action |
| Phenolic Antioxidants | BHT (Butylated hydroxytoluene), BHA (Butylated hydroxyanisole) | Act as radical scavengers, interrupting the auto-oxidation chain reaction.[5] |
| Aromatic Amine Antioxidants | Diphenylamine derivatives | Donate a hydrogen atom to reactive free radicals, terminating the oxidation chain reaction.[4][7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures to prevent the oxidation of 4-aminopyrazoles.
Protocol 1: General Handling and Weighing of 4-Aminopyrazoles
-
Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture.
-
Inert Environment: Perform all weighing and transfers in a glovebox or under a steady stream of inert gas.
-
Minimize Exposure: Weigh out the required amount of material quickly and efficiently.
-
Resealing: Immediately and securely reseal the primary container, purge the headspace with an inert gas before tightening the cap.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., three-necked flask with a condenser and dropping funnel) while maintaining a positive pressure of inert gas.
-
Solvent Addition: Add the deoxygenated solvent to the reaction flask via a cannula or a dropping funnel.
-
Reagent Addition: Add the 4-aminopyrazole and other reagents to the reaction flask under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction using standard techniques (e.g., TLC, LC-MS). If sampling is required, do so under a positive pressure of inert gas.
Visualizing the Process
Diagram 1: The Oxidation Pathway of Aromatic Amines
This diagram illustrates a simplified, general mechanism for the oxidation of aromatic amines, which can lead to the formation of colored byproducts.
Caption: A simplified representation of the oxidation of 4-aminopyrazoles.
Diagram 2: Troubleshooting Workflow for Discoloration
This workflow provides a logical sequence of steps to follow when discoloration of a 4-aminopyrazole solution is observed.
Caption: A step-by-step guide for troubleshooting discoloration.
References
- Vertex AI Search. (n.d.). Oxidation of Secondary and Primary Amines.
- J. Chem. Soc. Pak. (1983). Oxidation of Aromatic Primary Amines with Silver (I).
- Milliken. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
- Slideshare. (n.d.). Reactions of aromatic amines.
- PubMed. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•-).
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- PubMed. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death.
- Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?.
Sources
- 1. Reactions of aromatic amines | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. nbinno.com [nbinno.com]
- 5. Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. minglanchem.com [minglanchem.com]
Technical Support Center: Separation of 3-Amino and 4-Amino Pyrazole Regioisomers
Current Status: Operational Ticket ID: PYR-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Logic
Welcome to the technical support hub for aminopyrazole separations. The separation of 3-aminopyrazole (and its tautomer 5-aminopyrazole) from 4-aminopyrazole is a classic challenge in heterocyclic chemistry.
To successfully separate these, you must exploit their fundamental electronic differences. You are not just separating two polar molecules; you are separating an amidine-like system (3-amino) from an aniline-like system (4-amino).
The Core Distinction
-
3-Aminopyrazole: Exists in equilibrium with 5-aminopyrazole. The exocyclic amine can donate electron density to the ring nitrogen via resonance, creating an amidine-like system. It is generally more basic (pKa of conjugate acid
4.0–4.5). -
4-Aminopyrazole: The amine is in a position where it behaves more like a substituted aniline. It is electron-rich but less basic (pKa of conjugate acid
2.5–3.0) due to the electron-withdrawing nature of the adjacent ring nitrogens without the direct amidine resonance stabilization.
Key Separation Lever:
Decision Matrix: Selecting Your Protocol
Before proceeding, identify your specific scenario using the logic flow below.
Figure 1: Decision tree for selecting the appropriate separation methodology based on substitution pattern and scale.
Method A: pH-Switch Extraction (Scalable >1g)
Theory: Due to the basicity difference, 3-aminopyrazole protonates at a higher pH than 4-aminopyrazole. We can selectively extract the less basic 4-isomer into an organic phase while keeping the 3-isomer in the aqueous phase.
Reagents:
-
0.5 M HCl and 0.5 M NaOH
-
Ethyl Acetate (EtOAc) or DCM
-
pH Meter (Calibrated)
Protocol:
-
Dissolution: Dissolve the crude mixture in 0.5 M HCl (ensure pH < 1). Both isomers are protonated and water-soluble.
-
First Adjustment (Targeting 4-amino): Slowly add NaOH until the pH reaches ~3.5 .
-
Why? At pH 3.5, the 4-aminopyrazole (pKa ~2.5) is largely deprotonated (neutral) and extractable. The 3-aminopyrazole (pKa ~4.1) remains largely protonated (charged) and stays in water.
-
-
Extraction: Extract the aqueous layer 3x with EtOAc.
-
Organic Layer A: Contains enriched 4-aminopyrazole .
-
Aqueous Layer: Contains 3-aminopyrazole .
-
-
Second Adjustment (Targeting 3-amino): Adjust the aqueous layer pH to >9.0 using NaOH.
-
Extraction: Extract 3x with EtOAc (or EtOAc:iPrOH 3:1 if solubility is poor).
-
Organic Layer B: Contains enriched 3-aminopyrazole .
-
-
Validation: Check purity via HPLC or NMR.
Method B: Flash Chromatography (Silica Gel)
Theory: Aminopyrazoles are notorious for "streaking" on silica due to hydrogen bonding with acidic silanols. You must use a basic modifier.
System:
-
Stationary Phase: Standard Silica (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH
OH). -
Gradient: 0%
10% MeOH (containing 1% NH OH) in DCM.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interaction | Pre-wash column with 1% TEA in DCM. Add 0.5% NH |
| Co-elution | Polarity too similar | Switch to C18 Reverse Phase Flash . Silica is often insufficient for regioisomers with identical LogP. |
| Sample Precipitation | Poor solubility in DCM | Use "Dry Loading." Adsorb crude onto Celite or Silica, then load into a solid load cartridge. |
Method C: High-Performance Liquid Chromatography (HPLC)
Theory: For high-purity separation, Reverse Phase (RP) is superior. However, standard acidic buffers (Formic Acid/TFA) often cause co-elution because both isomers are fully ionized and elute in the void volume.
The Solution: High pH Reverse Phase.
Protocol:
-
Column: C18 with "Base-Deactivated" or "Hybrid" silica (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH). Do not use standard silica-based C18 at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% NH
OH. -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 40% B over 15 minutes.
Why this works: At pH 10, both aminopyrazoles are neutral. Their separation is now driven by their intrinsic hydrophobicity and dipole moments rather than ionic charge. The 4-amino isomer is typically more hydrophobic (later retention) than the 3-amino isomer in this system.
Advanced Troubleshooting (FAQ)
Q: I am seeing a "ghost peak" or split peak for my 3-aminopyrazole. Is it degrading?
A: Likely not degradation. You are observing tautomerism . 3-aminopyrazole and 5-aminopyrazole are tautomers (
-
Fix: Run the column hotter (40–50°C) to speed up the tautomeric exchange, merging them into a single sharp peak.
Q: I cannot separate N-methyl-3-amino and N-methyl-4-amino pyrazoles. They co-elute on C18. A: These are distinct regioisomers (not tautomers). If C18 fails:
-
Try Phenyl-Hexyl phases: The
- interactions differ significantly between the 3-amino (amidine-like) and 4-amino (aniline-like) systems. -
Use a Fluorinated Column (PFP): Pentafluorophenyl columns are excellent for separating positional isomers of aromatic amines.
Q: My 4-aminopyrazole turns brown/black upon drying. A: 4-aminopyrazoles are electron-rich and prone to oxidation (similar to phenylenediamines).
-
Fix: Evaporate solvents under
atmosphere if possible. Store the solid under argon in the freezer. If it's an intermediate, use it immediately in the next step.
References
-
Synthesis and Reactivity: El-Emary, T. I. (2006). Synthesis and Biological Activity of some New Pyrazoles and Pyrazolo[3,4-d]pyrimidines.Journal of the Chinese Chemical Society , 53(2), 391–401. Link
-
pKa and Tautomerism: Catalán, J., et al. (1987). Basicity and acidity of pyrazoles and indazoles.Journal of the American Chemical Society , 109(19), 5641–5647. Link
-
HPLC Methodology: Sielc Technologies.[1][3] (2025).[4][5][6][7] Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1.Application Note . Link
-
Regioselectivity in Synthesis: Wickens, Z. K., et al. (2025).[5] Unlocking azole chemical space via modular and regioselective N-alkylation.[5][8]Nature Chemistry , 17, 1576–1585.[5] Link
Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) before handling aminopyrazoles, as they may be toxic or irritants.
Sources
- 1. 3-Aminopyrazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 2. d-nb.info [d-nb.info]
- 3. Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis
Topic: Removal of Hydrazine Impurities (PGI) from Pyrazole APIs Applicable Guidelines: ICH M7 (Mutagenic Impurities), ICH Q3A/B Target Audience: Process Chemists, Analytical Scientists, CMC Leads
Executive Summary
Hydrazine is a Class 1 mutagenic impurity with strict regulatory limits (often <1–10 ppm depending on daily dose). In pyrazole synthesis, hydrazine is a reagent, not just a byproduct, making its complete removal critical. Because hydrazines and pyrazoles often share solubility profiles, standard crystallization is frequently insufficient.
This guide provides three tiered remediation strategies: Stoichiometric Scavenging (Chemical), pH-Swing Extraction (Physical), and Resin Remediation (Polishing), alongside the required analytical controls.
Module 1: Chemical Scavenging (The "Smart" Fix)
Scenario: You used excess hydrazine to drive the reaction to completion, but now you cannot wash out the residual hydrazine.
The Logic: Hydrazine is a potent nucleophile.[1] Rather than trying to wash it away, the most effective strategy is to chemically convert it into a non-genotoxic species that is easily separated. The best scavenger is often the 1,3-dicarbonyl starting material (or a similar analog) because it converts the toxic hydrazine into a stable pyrazole ring.
Protocol 1: The "Cyclization" Scavenge
-
Identify the Scavenger: Use 2,4-pentanedione (acetylacetone) or the specific 1,3-dicarbonyl used in your synthesis.
-
Charge: Add 1.1–1.5 equivalents of the scavenger relative to the residual hydrazine content (determined by HPLC/GC).
-
Process: Heat the reaction mixture (typically reflux) for 1–2 hours.
-
Mechanism: The hydrazine reacts with the dicarbonyl to form a pyrazole (e.g., 3,5-dimethylpyrazole).[1][2]
-
Benefit: This converts a genotoxic impurity (hydrazine) into a standard organic impurity (pyrazole derivative) which is usually non-mutagenic and has a distinct solubility profile for removal via crystallization.
Visualizing the Mechanism:
Caption: Chemical scavenging converts reactive hydrazine into a stable pyrazole, eliminating genotoxicity risks.
Module 2: Work-up & Extraction (The "Standard" Fix)
Scenario: My product is sensitive to heat or additional reagents. I need a work-up based solution.
The Logic:
Hydrazine is a base (
Protocol 2: The pH-Swing Wash
-
Dissolution: Dissolve crude pyrazole in a water-immiscible solvent (DCM, EtOAc, or MTBE).
-
Acid Wash: Wash the organic phase with dilute acid (0.5M - 1M HCl).
-
Target pH: The aqueous phase should be pH ~3–4.
-
Result: Hydrazine is protonated (
) and partitions into water. The pyrazole (neutral) remains in the organic layer. -
Warning: If your pyrazole has a basic amine side chain, this method effectively fails as both will protonate.
-
-
Brine Wash: Follow with a brine wash to remove entrained acid.
Data: pKa Comparison for Separation
| Compound | pKa (Conjugate Acid) | State at pH 4.0 | Solubility Phase |
| Hydrazine | ~8.1 | Protonated ( | Aqueous (Removed) |
| Pyrazole (Parent) | ~2.5 | Neutral | Organic (Retained) |
| 3,5-Dimethylpyrazole | ~4.1 | Mostly Neutral | Organic (Retained) |
Module 3: The Polishing Step (Trace Removal)
Scenario: I have reduced hydrazine to 50 ppm, but I need <10 ppm for compliance. Crystallization is not working.
The Logic: When solubility differences are negligible, use Solid-Supported Scavengers (Resins). These are polymer beads functionalized with electrophiles (aldehydes) that covalently bind hydrazine. You then simply filter the beads out.
Protocol 3: Resin Treatment
-
Selection: Use a polymer-bound benzaldehyde or similar aldehyde resin.
-
Slurry: Add resin (5–10 wt% relative to product) to the pyrazole solution.
-
Agitate: Stir at room temperature for 4–12 hours.
-
Filter: Filter off the resin. The hydrazine remains chemically bound to the beads.
Module 4: Analytical Verification (FAQ)
Q: I am seeing false positives for hydrazine in my GC-MS. Why? A: Hydrazine is unstable and hard to detect directly. Standard practice is Derivatization .
-
Method: React the sample with Acetone or Benzaldehyde before injection.
-
Reaction: Hydrazine + 2 Acetone
Acetone Azine (stable, volatile). -
Detection: Measure the Acetone Azine peak via GC-MS or Headspace GC.[4]
-
Troubleshooting: If you use acetone as a solvent in your process, you may form the azine inadvertently. Ensure your blank injections are clean.
Q: Can I use UV detection (HPLC)? A: Generally, no. Hydrazine lacks a strong chromophore. Electrochemical detection (ECD) or derivatization followed by UV (e.g., with benzaldehyde) is required. GC-MS is preferred for specificity.
Analytical Workflow Diagram:
Caption: Derivatization with acetone is the industry standard for stabilizing and detecting trace hydrazine.
References
-
Guideline: ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[5] [Link]
-
Process Chemistry: Teasdale, A., et al. Mechanism-Based Remediation of Hydrazine: A Case Study. Organic Process Research & Development. (2013).[6][7][8] (Note: Discusses scavenging logic).
-
Analytical Method: Sun, M., et al.[4] A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.[4] Journal of Pharmaceutical and Biomedical Analysis. (2009).[6][8][9] [Link]
-
Chemical Property: Haynes, W. M. CRC Handbook of Chemistry and Physics. (pKa values for Pyrazole and Hydrazine).[3]
Sources
Resolving tautomerism issues in 3-(p-tolyl)pyrazole NMR analysis
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of asymmetrically substituted pyrazoles. For 3-(p-tolyl)-1H-pyrazole, annular prototropic tautomerism—the rapid exchange of the N-H proton between the N1 and N2 positions—often wreaks havoc on room-temperature NMR spectra.
This guide provides a self-validating framework to diagnose, manipulate, and resolve these tautomeric exchange issues through thermodynamic control and solvent selection.
Section 1: The Core Phenomenon - Causality of Broadening
Q: Why are the C3, C5, and H4 signals in my 3-(p-tolyl)pyrazole spectrum severely broadened or entirely missing at room temperature?
A: The disappearance or broadening of signals is a direct consequence of the NMR timescale. The tautomerization rate (
-
Fast Exchange (
): Yields a single, sharp, averaged peak. -
Intermediate Exchange (
): Causes severe line broadening, often flattening the peak into the baseline (coalescence). -
Slow Exchange (
): Yields distinct, sharp peaks for both tautomers[1].
Self-Validation Check: To ensure the line broadening is due to chemical exchange and not poor magnetic shimming, check the p-tolyl methyl signal (~2.3 ppm). If the methyl peak is sharp while the pyrazole H4 peak is broad, the issue is definitively tautomeric exchange, not instrument resolution.
Prototropic tautomeric equilibrium pathway of 3-(p-tolyl)pyrazole via intermolecular exchange.
Section 2: Solvent Strategies - Breaking the Dimer
Q: How can I use solvent selection to improve my spectrum without changing the temperature?
A: Tautomerism in pyrazoles is heavily dependent on intermolecular hydrogen bonding. By switching from a non-polar solvent to a strong hydrogen-bond acceptor, you alter the kinetic pathway of the exchange[2].
In inert, non-polar solvents (e.g., CDCl₃, C₆D₆), 3-arylpyrazoles self-associate into cyclic dimers and trimers, which facilitates rapid intermolecular proton transfer and places the system squarely in the intermediate exchange regime[3].
By using a polar aprotic solvent like DMSO-d₆ or THF-d₈, the solvent molecules form strong hydrogen bonds with the pyrazole N-H. This breaks the self-associated dimers, creating solvent-coordinated monomers[3]. This disruption significantly slows down the proton exchange rate, often pushing the system closer to the slow-exchange limit at room temperature.
Table: Quantitative Impact of Solvent and Temperature on 3-(p-tolyl)pyrazole NMR
| Solvent | Temp (K) | Exchange Regime | H4 Signal Appearance | C3/C5 Signal Appearance | Causality / Mechanism |
| CDCl₃ | 298 | Intermediate | Broad hump | Severely broadened / Invisible | Self-association promotes rapid intermolecular proton transfer. |
| DMSO-d₆ | 298 | Slow-to-Intermediate | Broad or two distinct sets | Broadened | Solvent H-bonds to pyrazole N-H, breaking dimers and slowing exchange. |
| DMF-d₇ | 230 | Slow | Two sharp doublets (H4) | Two distinct carbon signals | Thermal energy is too low to overcome the tautomerization activation barrier. |
| DMSO-d₆ | 350 | Fast | One sharp averaged signal | One sharp averaged signal | High thermal energy accelerates exchange far beyond the NMR timescale. |
Section 3: Variable Temperature (VT) NMR Protocols
Q: Solvent changes aren't enough for my structural assignment. What is the definitive method to resolve the tautomers or obtain a clean averaged spectrum?
A: Variable Temperature (VT) NMR is the gold standard. You must force the system out of the intermediate exchange regime by either freezing the exchange (cooling) or accelerating it (heating)[1].
Step-by-Step Methodology: Low-Temperature VT-NMR for Tautomer Resolution
-
Sample Preparation: Dissolve 15-20 mg of 3-(p-tolyl)pyrazole in 0.6 mL of a low-freezing-point, hydrogen-bonding solvent (e.g., DMF-d₇ or Methanol-d₄). Caution: Do not use DMSO-d₆ for low-temp work as it freezes at 18 °C.
-
Probe Tuning: Insert the sample and tune the probe at 298 K. Acquire a standard ¹H spectrum as a baseline.
-
Cooling Gradient: Lower the temperature in 10 K increments. Allow 5-10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.
-
Monitor Coalescence: Observe the broad H4 or C3/C5 signals. As you cool, the signals will initially broaden further (reaching the exact coalescence point) and then begin to split into two distinct sets of asymmetric peaks[1].
-
Slow Exchange Limit: Continue cooling (typically to 230-240 K) until the two sets of signals sharpen completely.
-
Integration & Validation: Integrate the distinct N-H or H4 signals to determine the exact tautomeric ratio (
). For 3-arylpyrazoles, the 3-aryl tautomer is thermodynamically favored over the 5-aryl tautomer due to reduced steric hindrance[3].
Step-by-Step Methodology: High-Temperature VT-NMR for Averaging
-
Sample Preparation: Dissolve the sample in DMSO-d₆ (boiling point 189 °C).
-
Heating Gradient: Raise the temperature to 350 K (approx. 75 °C).
-
Acquisition: Acquire the ¹H and ¹³C spectra. The rapid exchange will average the environments, yielding a simplified spectrum with sharp, symmetric peaks representing the time-averaged structure[1].
Workflow for resolving tautomeric line broadening in 3-(p-tolyl)pyrazole NMR.
Section 4: Advanced Structural Elucidation
Q: How can I definitively prove which set of signals belongs to the 3-(p-tolyl) vs. the 5-(p-tolyl) tautomer?
A: Once you have reached the slow exchange limit via low-temperature VT NMR, you must utilize 2D NMR or transition to solid-state techniques.
-
¹H-¹⁵N HMBC: This is the most diagnostic solution-state experiment. At 230 K, the protonated nitrogen (pyrrole-like, N-H) and the unprotonated nitrogen (pyridine-like, N=) will have distinct ¹⁵N chemical shifts (approx. 170 ppm and 250 ppm, respectively). Long-range correlations from the p-tolyl ortho-protons to the pyrazole carbons, and subsequently to the specific nitrogens, will unambiguously differentiate the 3-position from the 5-position.
-
Solid-State NMR (ssNMR): If solution-state dynamics remain too complex or if you need to confirm the absolute ground-state structure, ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR completely freezes the tautomeric exchange. In the solid state, 3-arylpyrazoles almost exclusively crystallize as the 3-aryl tautomer, allowing for definitive baseline assignments[4].
References
- BenchChem - Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives URL
- ResearchGate - A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles URL
- BenchChem - Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide URL
- FU-Berlin - The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography)
Sources
Definitive Guide to 1H NMR Characterization: 3-(4-methylphenyl)-1H-pyrazol-4-amine
This guide serves as a definitive technical reference for the 1H NMR characterization of 3-(4-methylphenyl)-1H-pyrazol-4-amine . It is designed for medicinal chemists and structural biologists requiring rigorous verification of this scaffold, widely used in kinase inhibitor development (e.g., substituted pyrazoles in oncology).
Executive Summary & Structural Context
The 3-(4-methylphenyl)-1H-pyrazol-4-amine scaffold presents a unique NMR profile governed by the electronic push-pull between the electron-rich amine at position 4 and the electron-deficient pyrazole ring.
Critical Characterization Challenge: Distinguishing the target amine from its 4-nitro precursor and identifying the tautomeric 1H-proton are the primary hurdles. The reduction of the nitro group to the amine results in a dramatic upfield shift of the pyrazole C5-proton, serving as the most reliable reaction monitor.
Comparative Analysis: Target vs. Precursor
The following table contrasts the target molecule with its direct synthetic precursor, 4-nitro-3-(4-methylphenyl)-1H-pyrazole . Use these values to validate the success of your reduction step (e.g., hydrogenation or Fe/HCl reduction).
Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable proton visibility). Frequency: 400 MHz.[1]
| Proton Assignment | Target: 4-Amino (δ ppm) | Precursor: 4-Nitro (δ ppm) | Δ Shift (Diagnostic) | Multiplicity |
| Pyrazole NH (H1) | 12.0 – 12.6 (Broad) | 13.5 – 14.0 (Broad) | Upfield ~1.5 ppm | Broad Singlet |
| Pyrazole CH (H5) | 7.30 – 7.60 | 8.80 – 9.20 | Upfield ~1.5 ppm | Singlet |
| Amine (-NH₂) | 4.20 – 5.00 | Absent | New Signal | Broad Singlet |
| Aromatic (p-tolyl) | 7.65 (d), 7.20 (d) | 7.80 (d), 7.35 (d) | Slight Upfield | Doublets (AA'BB') |
| Methyl (-CH₃) | 2.30 – 2.35 | 2.35 – 2.40 | Negligible | Singlet |
Analyst Insight: The shift of the H5 proton from ~9.0 ppm (deshielded by adjacent -NO₂) to ~7.5 ppm (shielded by adjacent -NH₂) is the definitive "Go/No-Go" signal for reaction completion.
Mechanistic Visualization & Logic
The following diagram illustrates the structural transformation and the resulting NMR spectral shifts.
Figure 1: NMR spectral evolution during the reduction of the nitro-pyrazole precursor to the amino-pyrazole target.[2]
Detailed Peak Assignment & Interpretation
A. The Pyrazole Ring Protons (H5 & NH)
-
H5 (C-H): Appears as a sharp singlet. In the 4-amino derivative, the lone pair on the amine nitrogen donates electron density into the ring (resonance effect), shielding the H5 proton and moving it upfield to 7.3–7.6 ppm .
-
H1 (N-H): This proton is highly liable to tautomerism (1H vs 2H positions). In DMSO-d₆, it typically appears as a broad singlet >12 ppm.
-
Note: If the sample is "wet" (contains H₂O), this peak may broaden further or exchange completely, disappearing from the spectrum.
-
B. The Exocyclic Amine (-NH₂)
-
Chemical Shift: 4.2 – 5.0 ppm.
-
Behavior: This is a broad singlet.[3] Its exact position is concentration-dependent due to hydrogen bonding.
-
Validation: Add 1 drop of D₂O to the NMR tube. Shake and re-run. This peak (and the Ring NH) should disappear (deuterium exchange), confirming it is an exchangeable proton and not an impurity.
C. The p-Tolyl Substituent
-
Aromatic Region: Shows a classic AA'BB' system (pseudo-doublets) centered around 7.2 ppm and 7.65 ppm.
-
Coupling Constant (J): Typically ~8.0 Hz, characteristic of ortho-coupling on the phenyl ring.
-
Methyl Group: A clean singlet at ~2.3 ppm integrating to 3 protons. This serves as an excellent internal calibration standard for integration.
Experimental Protocol: Optimal Resolution
To ensure publication-quality spectra and avoid common artifacts (like invisible NH peaks), follow this protocol.
-
Solvent Selection: Use DMSO-d₆ (99.9% D).
-
Why? CDCl₃ often leads to broadening of the amine protons due to intermediate exchange rates and poor solubility of polar pyrazoles.
-
-
Sample Preparation:
-
Weigh 5–10 mg of the solid.
-
Dissolve in 0.6 mL DMSO-d₆.
-
Crucial: Ensure the solution is homogeneous; filter through a cotton plug if any turbidity remains.
-
-
Acquisition Parameters (400/500 MHz):
-
Pulse Angle: 30° (allows faster relaxation).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The aromatic and pyrazole protons can have long T1 relaxation times; a short D1 will reduce their integral accuracy.
-
Scans: 16–64 scans are sufficient for this concentration.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.
-
Reference the residual DMSO pentet to 2.50 ppm .
-
References
-
Royal Society of Chemistry (RSC). Synthesis and NMR characterization of 4-amino-3-arylpyrazoles. Available at: [Link]
-
National Institutes of Health (NIH) / PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole Spectral Data. Available at: [Link]
-
MDPI Molecules. Design and Synthesis of Novel Pyrazole Derivatives. Available at: [Link]
-
SpectraBase. NMR Spectrum of 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (Analog). Available at: [Link]
Sources
Mass spectrometry fragmentation pattern of 4-amino-3-(p-tolyl)pyrazole
Content Type: Technical Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.
Executive Summary
This guide provides an in-depth analysis of the fragmentation behavior of 4-amino-3-(p-tolyl)pyrazole (MW: 173.21 g/mol ), a critical scaffold in the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
We compare two primary ionization "alternatives"—Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) —to determine the optimal workflow for structural validation and pharmacokinetic quantification. While EI provides a fingerprint-rich spectrum useful for library matching, ESI-MS/MS demonstrates superior sensitivity and preservation of the molecular ion, making it the preferred method for biological matrix analysis.
Part 1: Structural & Theoretical Basis
Before analyzing fragmentation, the precise physicochemical properties must be established to predict ionization behavior.
| Property | Specification | Mass Spectrometry Relevance |
| Formula | Nitrogen Rule applies (Odd N = Odd MW).[1] | |
| Monoisotopic Mass | 173.0953 Da | Base value for High-Res MS (HRMS). |
| 174.1026 Da | Primary ESI precursor ion. | |
| Key Moiety A | p-Tolyl group | Generates stable Tropylium ion ( |
| Key Moiety B | 4-Aminopyrazole | Susceptible to |
Part 2: Comparative Analysis (ESI vs. EI)
The choice of ionization technique drastically alters the observed "performance" (spectral quality and limit of detection).
Method A: Electrospray Ionization (ESI-QTOF/Orbitrap)
-
Mechanism: Soft ionization via protonation of the exocyclic amine or pyrazole nitrogen.
-
Performance:
-
Dominant Species:
at 174.1. -
Fragmentation: Minimal in-source fragmentation. Requires Collision-Induced Dissociation (CID) to generate structural fragments.
-
Application: Ideal for LC-MS/MS quantification in plasma (PK studies) due to high sensitivity (picogram level).
-
Method B: Electron Impact (EI-GCMS)
-
Mechanism: Hard ionization (70 eV electron bombardment).[2]
-
Performance:
-
Dominant Species: Extensive fragmentation; Molecular ion (
173) is often weak (<20% relative abundance). -
Base Peak: Often the Tropylium ion (
91) or pyrazole ring fragments. -
Application: Ideal for purity checks of synthetic intermediates and impurity profiling.
-
Data Comparison Table
| Feature | ESI-MS/MS (Recommended for Bioanalysis) | EI-MS (Recommended for Synthesis) |
| Precursor Ion | ||
| Base Peak | 174 (Full Scan) / 91 (MS2) | 91 (Tropylium) |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |
| Specificity | High (MRM transitions) | Moderate (Spectral fingerprinting) |
Part 3: Fragmentation Pathways & Mechanisms
Understanding the specific bond cleavages is essential for designing Multiple Reaction Monitoring (MRM) transitions.
Key Pathway 1: The Tolyl Rearrangement (The "Anchor" Ion)
The most diagnostic feature of this molecule is the p-tolyl group. Upon excitation (CID or EI), the benzyl-like cation undergoes ring expansion to form the highly stable Tropylium ion (
-
Transition:
174 91. -
Mechanism: Cleavage of the C-C bond connecting the pyrazole and phenyl rings.
Key Pathway 2: Pyrazole Ring Disintegration
The aminopyrazole core undergoes characteristic losses of small neutral molecules.
-
Deamination: Loss of
(17 Da).-
174
157.
-
174
-
Ring Fission: Loss of
(27 Da), common in nitrogen heterocycles.-
157
130.
-
157
Visualization: Fragmentation Tree
The following diagram illustrates the logical flow of ion generation under ESI-MS/MS conditions.
Figure 1: ESI-MS/MS fragmentation pathway showing the primary transitions from the protonated precursor.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for LC-MS/MS quantification using a Triple Quadrupole (QqQ) system. It includes a "self-validating" step using the ratio of two transitions to ensure peak identity.
Materials
-
Analyte: 4-amino-3-(p-tolyl)pyrazole (>98% purity).
-
Solvents: LC-MS grade Methanol and Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1 mg analyte in 1 mL Methanol (1 mg/mL).
-
Dilute to 1 µg/mL in 50:50 Methanol:Water for infusion.
-
-
Direct Infusion (Tuning):
-
Infuse at 10 µL/min into the ESI source.
-
Polarity: Positive Mode (+).
-
Scan Range:
50–200. -
Validation Check: Ensure base peak is
174. If 196 ( ) is dominant, add more formic acid to the mobile phase.
-
-
Collision Energy (CE) Optimization:
-
Apply CE ramp (10–50 eV).
-
Observe the breakdown of
174. -
Select Transition 1 (Quantifier):
(High intensity, stable). -
Select Transition 2 (Qualifier):
(Specific loss of amine).
-
-
Chromatographic Method:
-
Flow: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes (A: Water+0.1% FA; B: MeOH+0.1% FA).
-
Validation Check: The retention time must be consistent (
0.1 min) and the Quant/Qual ion ratio should remain constant across the peak width.
-
Workflow Visualization
Figure 2: Triple Quadrupole (QqQ) workflow for targeted quantification.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). "Mass spectrometry of nitrogen heterocycles." Journal of Mass Spectrometry.
-
NIST Chemistry WebBook. "Mass spectrum of 3-methylbenzyl cation (Tropylium analog)."
- E-E-A-T Validation: Protocols derived from standard bioanalytical validation guidelines (FDA/EMA) for small molecule LC-MS/MS assay development.
Sources
A Comparative Guide to the Structural Landscape of 4-Amino-3-(4-methylphenyl)pyrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural characteristics of 4-amino-3-(4-methylphenyl)pyrazole, a significant scaffold in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, we will leverage crystallographic data from closely related analogs to infer its structural properties. This comparative approach offers valuable insights into the molecular geometry, intermolecular interactions, and potential physicochemical properties that are crucial for rational drug design and development.
The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, anti-cancer, and antifungal properties[1][2][3]. The substitution pattern on the pyrazole ring plays a critical role in modulating this activity. The 4-amino-3-(aryl)pyrazole moiety, in particular, is a versatile pharmacophore found in numerous biologically active compounds[3]. Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.
Inferred Structural Features of 4-Amino-3-(4-methylphenyl)pyrazole
The molecular structure of 4-amino-3-(4-methylphenyl)pyrazole would feature a planar pyrazole ring. The tolyl group at the 3-position and the amino group at the 4-position will exhibit specific dihedral angles with respect to the pyrazole core, influencing the overall molecular conformation and the potential for intermolecular interactions.
Comparative Crystallographic Analysis of Related Pyrazole Derivatives
To provide a quantitative basis for our structural discussion, the following table summarizes the crystallographic data for several related pyrazole derivatives. These compounds share the 3-(4-methylphenyl)pyrazole or a similar substituted pyrazole core, offering a valuable comparative framework.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₉H₂₁N₃O | Monoclinic | C2/c | 21.9524(15) | 6.2511(4) | 24.1521(16) | 106.3069(9) | [5][6] |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₈H₁₈N₂O₂ | Monoclinic | P2₁/c | 12.0839(9) | 6.4197(5) | 19.7427(18) | 104.8264(12) | [7] |
| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | C₂₄H₂₀N₂ | Monoclinic | P2₁/c | 9.6470(8) | 14.1077(12) | 14.0062(12) | 104.891(1) | [8] |
| 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | C₁₄H₁₂N₄O | Triclinic | P-1 | 6.4788(7) | 8.8433(7) | 10.7377(9) | 99.207(8) | [9] |
This data highlights the diversity in crystal packing and unit cell dimensions that arise from different substitution patterns on the pyrazole scaffold. For instance, the dihedral angle between the pyrazole ring and the pendant aromatic rings is a critical parameter. In 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring plane forms dihedral angles of 82.44(5)° and 4.52(5)° with the (dimethylamino)benzene and p-tolyl rings, respectively[5][6]. In contrast, for 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, the dihedral angles between the pyrazole ring and the phenyl, tolyl, and phenylethenyl rings are 41.50(8)°, 4.41(8)°, and 31.07(8)°, respectively[8]. These variations in torsional angles are crucial for determining the overall molecular shape and how molecules interact in the solid state.
Experimental Protocols: Synthesis and Characterization
The synthesis of 4-amino-3-(aryl)pyrazoles can be achieved through several established synthetic routes. A common approach involves the condensation of a β-ketonitrile with a substituted hydrazine, followed by further chemical transformations.
General Synthesis of 4-Amino-3-(4-methylphenyl)pyrazole
The following is a representative, multi-step synthesis protocol based on common methods for preparing aminopyrazoles.
Caption: General synthetic workflow for 4-amino-3-(4-methylphenyl)pyrazole.
Step-by-Step Methodology:
-
Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)-3-oxopropanoate: To a solution of sodium ethoxide in absolute ethanol, p-tolylacetonitrile is added dropwise, followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The resulting intermediate is isolated by acidification and extraction.
-
Causality: The Claisen condensation between the enolate of the nitrile and diethyl oxalate is a classic method for forming the β-ketoester scaffold. Sodium ethoxide acts as the necessary base to deprotonate the α-carbon of the nitrile.
-
-
Synthesis of Ethyl 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate: The intermediate ketoester is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the pyrazole product often precipitates and can be collected by filtration.
-
Causality: This step involves a Knorr-type pyrazole synthesis. The hydrazine undergoes a condensation reaction with the two carbonyl groups of the ketoester, leading to the formation of the pyrazole ring.
-
-
Hydrolysis and Decarboxylation: The pyrazole ester is subjected to basic or acidic hydrolysis to yield the corresponding carboxylic acid, which is then decarboxylated by heating to afford the final 4-amino-3-(4-methylphenyl)pyrazole.
-
Causality: This final step removes the ester group, which was necessary to direct the cyclization, to yield the target aminopyrazole.
-
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as IR, ¹H NMR, and mass spectrometry[1][10]. The melting point of 5-amino-3-(4-methylphenyl)pyrazole is reported to be 148-151 °C.
Comparative Performance and Alternative Scaffolds
The 4-amino-3-(4-methylphenyl)pyrazole scaffold serves as a valuable starting material for the synthesis of more complex heterocyclic systems with enhanced biological activities. For instance, it can be used to prepare pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known kinase inhibitors and anticancer agents[11].
Comparison with Other Pyrazole Derivatives:
-
Structural Rigidity and Flexibility: Compared to the dihydro-pyrazole derivatives listed in the table, the aromatic nature of the pyrazole ring in 4-amino-3-(4-methylphenyl)pyrazole imparts greater planarity and rigidity to the core structure. This can be advantageous for specific receptor binding where a well-defined conformation is required.
-
Hydrogen Bonding Potential: The presence of the amino group provides both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition in biological systems. This is a key feature that distinguishes it from derivatives lacking this functional group, such as 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole[8]. The crystal packing of related amino-substituted pyrazoles often reveals extensive hydrogen-bonding networks[12][13].
-
Electronic Properties: The electron-donating nature of the amino group influences the electronic properties of the pyrazole ring, which can affect its reactivity and its ability to participate in π-π stacking interactions with aromatic residues in a protein binding pocket.
Alternative Scaffolds:
While aminopyrazoles are highly effective, other heterocyclic scaffolds are also employed in drug discovery to achieve similar therapeutic goals. These include, but are not limited to, indazoles, benzimidazoles, and pyrrolopyrimidines. The choice of scaffold often depends on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The pyrazole core, however, remains a privileged scaffold due to its synthetic accessibility and its proven track record in approved drugs.
Conclusion
This guide has provided a comprehensive overview of the structural and synthetic aspects of 4-amino-3-(4-methylphenyl)pyrazole. Through a comparative analysis of related crystal structures, we have inferred the key geometric features and intermolecular interaction potential of this important medicinal chemistry building block. The detailed synthetic protocol and the discussion of its comparative performance offer a solid foundation for researchers engaged in the design and development of novel pyrazole-based therapeutic agents. The versatility of the aminopyrazole scaffold, coupled with a deep understanding of its structural biology, will continue to drive innovation in drug discovery.
References
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Devi, N., Srivastava, S., Yogi, B., Singh, U. V. S., Kumar, S., & Gupta, S. K. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuro Quantology, 20(9), 2875–2883. [Link]
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Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. (2018). Asian Journal of Chemistry, 30(5), 1145-1149. [Link]
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Li, Y., Li, H., Wang, L., & Liu, Z. (2011). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 3(3), 553-559. [Link]
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Adam, F., Samshuddin, S., Ameram, N., Subramaya, & Samartha, L. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1031–o1032. [Link]
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Adam, F., Samshuddin, S., Shruthi, Narayana, B., & Ameram, N. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1093–o1094. [Link]
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El-Nezhawy, A. O. H., Gaber, S. A., & El-Karim, S. S. A. (2015). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o417–o418. [Link]
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Adam, F., Charishma, S. P., Prabhu, B. R., Samshuddin, S., & Ameram, N. (2015). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1020–o1021. [Link]
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Patel, R. V., Patel, P. K., & Kumari, P. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 944-950. [Link]
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Sharma, D., Kumar, R., & Kumar, S. (2018). Crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. European Journal of Chemistry, 9(2), 143-147. [Link]
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Demchenko, A. M., Klymovych, A. S., & Shablykin, O. V. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiols. Pharmaceutical Journal, (1), 4-11. [Link]
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Sharma, D., Kumar, R., & Kumar, S. (2018). Crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. ResearchGate. [Link]
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Adam, F., Samshuddin, S., Ameram, N., Subramaya, & Samartha, L. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1031–o1032. [Link]
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Al-Adiwish, W. M., & Al-Amiery, A. A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
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Moreno-Fuquen, R., Castillo, J. C., Abonia, R., Ellena, J., & Tenorio, J. C. (2013). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1088-o1089. [Link]
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Baggio, R., Garland, M. T., & Peña, O. (2014). On substituted pyrazole derivatives. I. 3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 1-[3-(trifluoromethyl)phenyl] derivative. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 9), 882-887. [Link]
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Technical Guide: UV-Vis Absorption Spectra of p-Tolyl Substituted Pyrazoles
Executive Summary
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of p-tolyl substituted pyrazoles, a critical scaffold in medicinal chemistry (e.g., Celecoxib). It contrasts these derivatives with phenyl and electron-deficient analogs to highlight the specific electronic contributions of the p-tolyl moiety.
Key Findings:
-
Electronic Effect: The p-tolyl group induces a bathochromic (red) shift of 3–8 nm compared to unsubstituted phenyl analogs due to hyperconjugative electron donation.
-
Solvatochromism: These compounds exhibit positive solvatochromism, indicating a more polar excited state, particularly in "push-pull" systems containing electron-withdrawing groups (e.g., -CF
, -CN) on the pyrazole core. -
Diagnostic Band: The primary
transition typically centers between 245–265 nm, with molar extinction coefficients ( ) ranging from 15,000 to 25,000 M cm .
Introduction: The Pharmacophore Context
Substituted pyrazoles are ubiquitous in drug development, most notably as the core structure of Celecoxib (Celebrex), a selective COX-2 inhibitor.[1] The p-tolyl group (4-methylphenyl) at the N1 or C5 position is not merely a structural filler; it modulates lipophilicity and fine-tunes the electronic density of the pyrazole ring.
Understanding the UV-Vis spectral signature of the p-tolyl group allows researchers to:
-
Monitor Synthesis: Distinguish between starting materials (hydrazines) and cyclized products.
-
Assess Purity: Quantify concentration using Beer-Lambert law parameters specific to the p-tolyl chromophore.
-
Probe Electronic Environment: Use solvatochromic shifts to estimate ground-vs-excited state dipole changes (
).
Comparative Analysis: Substituent Effects
To understand the p-tolyl contribution, we must compare it against baseline and alternative substituents. The methyl group on the phenyl ring acts as a weak electron donor via hyperconjugation (
p-Tolyl vs. Phenyl (The Hyperconjugation Effect)
-
Phenyl-Pyrazole: The baseline conjugation extends from the pyrazole
-system into the phenyl ring. -
p-Tolyl-Pyrazole: The methyl group donates electron density. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) slightly more than the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO gap (
). -
Result: A small bathochromic shift (Red Shift) and a slight hyperchromic effect (increased intensity) relative to the phenyl analog.
p-Tolyl vs. Electron-Withdrawing Groups (The Push-Pull Contrast)
When a p-tolyl group (donor) is paired with an electron-withdrawing group (e.g., -NO
-
p-Tolyl (Donor): Stabilizes the cationic character of the excited state.
-
p-Nitrophenyl (Acceptor): Would cause a much larger red shift due to strong mesomeric effects, but lacks the specific lipophilic profile of the tolyl group.
Solvatochromism
p-Tolyl pyrazoles typically show positive solvatochromism . As solvent polarity increases (e.g., Hexane
Data Presentation: Spectral Characteristics
The following table summarizes representative spectral data for 1-(p-tolyl)pyrazole derivatives compared to standard analogs.
Table 1: Comparative UV-Vis Absorption Data
| Compound Class | Substituent (R) | Electronic Effect | ||
| 1-Phenylpyrazole | -H | 252 nm | ~16,500 | Baseline Conjugation |
| 1-(p-Tolyl)pyrazole | -CH | 256 nm | ~18,200 | Hyperconjugation (+I, +R) |
| 1-(p-Methoxyphenyl) | -OCH | 265 nm | ~21,000 | Strong Mesomeric Donor (+M) |
| 1-(p-Nitrophenyl) | -NO | 290-310 nm | ~12,000 | Strong Acceptor (-M, ICT band) |
| Celecoxib | p-Tolyl + Sulfonamide | 254 nm | ~19,500 | Complex "Push-Pull" System |
> Note: Values are representative of 1-aryl-1H-pyrazoles. Exact maxima depend on substitution at positions 3, 4, and 5.
Mechanistic Visualization
The following diagram illustrates the electronic causality behind the spectral shift and the experimental workflow.
Figure 1: Left: Mechanism of p-tolyl induced spectral shift. Right: Self-validating experimental workflow.
Experimental Protocol: Self-Validating System
To ensure Trustworthiness and reproducibility, this protocol includes built-in validation steps.
Reagents and Solvents
-
Analytes: p-Tolyl pyrazole derivative (synthesized or commercial standard).
-
Solvents: HPLC-grade Methanol (cutoff 205 nm) or Acetonitrile (cutoff 190 nm).
-
Warning: Avoid Acetone (cutoff 330 nm) as it masks the pyrazole region.
-
Methodology
-
Stock Solution Preparation:
-
Weigh 10 mg of the compound.[2]
-
Dissolve in 100 mL Methanol (Concentration
M). -
Validation: Sonicate for 5 mins to ensure complete dissolution.
-
-
Working Solution (Dilution):
-
Dilute 1 mL of Stock into 9 mL Methanol (Final
M). -
Target: Absorbance should fall between 0.2 and 0.8 A.U. for maximum linearity.
-
-
Baseline Correction (The "Blank"):
-
Fill two cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm).
-
Criteria: The baseline must be flat (
A). Deviations indicate cuvette contamination or solvent impurities.
-
-
Measurement:
-
Replace the sample cuvette liquid with the Working Solution.
-
Scan from 400 nm down to 200 nm (scan speed: medium).
-
-
Linearity Check (Self-Validation):
Conclusion
The p-tolyl group imparts a distinct, albeit subtle, spectroscopic signature to the pyrazole core. While the bathochromic shift relative to a phenyl group is small (approx. 4 nm), it is diagnostically significant when coupled with molar absorptivity data. For drug development professionals, this spectral data is vital for confirming the integrity of the p-tolyl pharmacophore during synthesis and formulation of COX-2 inhibitors like Celecoxib.
References
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Synthesis and Characterization of Pyrazole Derivatives Title: Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine.[5][6][7] Source: Nepal Journals Online (2025).[1] URL:[Link]
-
Celecoxib Spectral Analysis Title: Different Innovative UV-spectroscopic Approaches for Simultaneous Assessment of Celecoxib and Tramadol Hydrochloride.[4] Source: Semantic Scholar (2023). URL:[Link][8]
-
Solvatochromism in Pyrazoles Title: Photophysical and theoretical studies on the solvatochromic effects... of substituted 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline.[9] Source: Journal of Molecular Liquids (2020). URL:[Link]
-
Electronic Effects of Substituents Title: 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Source: NIH / PubMed Central (2012). URL:[Link]
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A Senior Application Scientist's Guide to Validating Pyrazole-Based p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of experimental methods for validating the inhibitory activity of pyrazole-based compounds against p38 Mitogen-Activated Protein Kinase (MAPK). This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
The Critical Role of p38 MAPK in Cellular Signaling and Disease
The p38 MAPK signaling pathway is a cornerstone of cellular responses to external stressors, including inflammatory cytokines and environmental insults.[1][2] This pathway is integral to a multitude of cellular processes such as apoptosis, cell differentiation, and cytokine production.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, most notably chronic inflammatory conditions like rheumatoid arthritis and Crohn's disease, making it a prime target for therapeutic intervention.[3]
The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[1] The activation of p38 MAPK is a multi-tiered process. External stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6 for the p38 pathway.[4] These MKKs then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[4][5] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including transcription factors and other kinases, to orchestrate the appropriate cellular response.[4][6]
Caption: The p38 MAPK signaling cascade.
Pyrazole-Based Compounds as p38 MAPK Inhibitors
The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective p38 MAPK inhibitors.[7][8] A notable class of pyrazole-based inhibitors are the N-pyrazole, N'-aryl ureas, which have demonstrated significant therapeutic potential.[9]
Unlike many kinase inhibitors that compete directly with ATP for binding, some pyrazole derivatives, such as the diaryl urea compounds, exhibit a distinct mechanism of action. They bind to a key domain that is exposed when the activation loop of the kinase adopts a specific conformation, thereby stabilizing an inactive state of the enzyme that is incompatible with ATP binding.[9] This allosteric inhibition can contribute to higher selectivity compared to traditional ATP-competitive inhibitors.[10] For instance, the urea moiety of these compounds can form a bidentate hydrogen bond with the side chain of Glu71 in the p38 protein.
A Multi-faceted Approach to Validating p38 MAPK Inhibition
A robust validation of a potential p38 MAPK inhibitor requires a tiered approach, moving from direct enzymatic assays to cell-based models that reflect the compound's activity in a more biologically relevant context.
Tier 1: In Vitro Kinase Assays - Direct Target Engagement
The initial step in validating a novel pyrazole compound is to determine its direct inhibitory effect on the p38 MAPK enzyme. This is typically achieved through in vitro kinase assays using recombinant p38 MAPK.
Experimental Rationale: This direct assay confirms that the compound interacts with the target protein and inhibits its catalytic activity, providing a fundamental measure of its potency, often expressed as the half-maximal inhibitory concentration (IC50).
Detailed Protocol: Non-Radioactive In Vitro p38 Kinase Assay [11]
-
Preparation of Reagents:
-
Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20).[12]
-
Prepare serial dilutions of the pyrazole-based test compound in DMSO, followed by a further dilution in the kinase assay buffer. Include a DMSO-only vehicle control.[11]
-
Prepare a solution of recombinant p38 MAPK enzyme in kinase assay buffer. The final concentration will depend on the specific activity of the enzyme lot.[11]
-
Prepare a solution containing the kinase substrate (e.g., ATF-2) and ATP. The final ATP concentration should be close to its Km for p38 MAPK for competitive inhibitor studies.[11]
-
-
Kinase Reaction:
-
In a 96-well plate, add the recombinant p38 MAPK enzyme and the diluted test compound or DMSO control.[11]
-
Gently mix and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[11]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[11]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[11]
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction and detect the level of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based detection: Utilize a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., phospho-ATF-2).[13]
-
Luminescence-based detection (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[14][15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody and an acceptor molecule to generate a FRET signal upon substrate phosphorylation.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
-
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Tier 2: Cell-Based Assays - Assessing Cellular Efficacy
While in vitro assays confirm direct target engagement, cell-based assays are crucial for evaluating a compound's efficacy in a physiological context. These assays assess the compound's ability to permeate cell membranes, engage the target in the complex cellular environment, and inhibit the downstream consequences of p38 MAPK signaling.
Experimental Rationale: Cell-based assays provide a more biologically relevant measure of a compound's potency and can reveal potential issues with cell permeability or off-target effects.
Key Cell-Based Assays:
-
Cytokine Release Assays (ELISA): Activated p38 MAPK is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Measuring the inhibition of these cytokines in stimulated cells (e.g., lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines) is a robust indicator of p38 MAPK pathway inhibition.[16]
-
Western Blot Analysis of Downstream Substrate Phosphorylation: This technique directly measures the phosphorylation state of downstream targets of p38 MAPK, such as ATF-2 or MAPKAPK2 (MK2).[16] A reduction in the phosphorylation of these substrates in the presence of the inhibitor provides direct evidence of target engagement and pathway inhibition within the cell.[5][17]
Detailed Protocol: Western Blot Analysis of p38 MAPK Pathway Inhibition [4][16]
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., HeLa, A549, or a relevant immune cell line) to 80-90% confluency.[16][18]
-
Pre-treat the cells with various concentrations of the pyrazole-based inhibitor (and a vehicle control) for a specified duration (e.g., 1-2 hours).[11]
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS, or UV radiation) for a time known to induce robust phosphorylation of p38 and its substrates (e.g., 15-30 minutes).[11][17]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and separate the proteins by SDS-PAGE.[17]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ATF-2 (Thr71) or phospho-MK2 (Thr334)). Also, probe for total p38 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
-
Data Analysis:
Caption: Workflow for Western blot analysis of p38 pathway inhibition.
Tier 3: Selectivity Profiling - A Critical Step for Drug Development
A potent inhibitor is not necessarily a good drug candidate. Off-target effects can lead to toxicity and unforeseen side effects. Therefore, it is crucial to assess the selectivity of a pyrazole-based p38 MAPK inhibitor against a panel of other kinases.[19]
Experimental Rationale: Kinase selectivity profiling provides a broader understanding of the compound's interaction with the human kinome, helping to identify potential off-target liabilities early in the drug discovery process.[20][21]
Methodology:
-
Kinase Profiling Panels: Several commercial services offer screening of compounds against large panels of recombinant kinases (often over 200).[19] These screens are typically performed using radiometric or fluorescence-based assays.[19]
-
Data Interpretation: The results are usually presented as the percent inhibition at a given concentration or as IC50 values for a subset of inhibited kinases. A highly selective inhibitor will show potent inhibition of p38 MAPK with significantly weaker or no inhibition of other kinases.
Comparison of Pyrazole-Based p38 MAPK Inhibitors
The following table provides a comparison of several pyrazole-based p38 MAPK inhibitors, highlighting their reported potencies. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound Name (Example) | Chemical Class | p38α IC50 / Kd | Cellular Potency (e.g., TNF-α inhibition) | Key Features | Reference |
| BIRB 796 (Doramapimod) | N-pyrazole, N'-aryl urea | Kd = 0.1 nM | IC50 = 30 nM (LPS-stimulated PBMCs) | Binds to an allosteric site, stabilizing an inactive conformation.[8] | |
| SB203580 | Pyridinyl imidazole | IC50 = 50-100 nM | IC50 ~ 100-300 nM | Widely used as a research tool for p38 inhibition.[22] | [22] |
| RWJ 67657 | Imidazole | - | Inhibited LPS-stimulated TNF-α production in clinical trials. | A potent p38 inhibitor with demonstrated clinical activity. | |
| Compound 7 | N-pyrazole, N'-thiazole urea | IC50 = 135 ± 21 nM | - | Demonstrates potent p38α inhibitory activity.[7] | [7] |
| SC-806 | Pyrazole | - | Efficacious in an animal model of rheumatic disease.[23] | Designed based on the crystal structure of a p38-inhibitor complex.[23][24] | [23][24] |
Conclusion: A Rigorous Path to Validated p38 MAPK Inhibitors
The validation of pyrazole-based p38 MAPK inhibitors requires a systematic and multi-tiered experimental approach. By progressing from direct enzymatic assays to cell-based functional assays and comprehensive selectivity profiling, researchers can build a robust data package that supports the continued development of these promising therapeutic agents. The experimental choices outlined in this guide are designed to provide a self-validating framework, ensuring the scientific integrity and trustworthiness of the generated data. This rigorous validation process is essential for identifying compounds with the highest potential for success in treating inflammatory and other p38-mediated diseases.
References
- Millipore. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
- Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 3035-3045.
- Millipore. (n.d.). p38 MAP Kinase Assay. HCS231.
- Various Authors. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor III in Western Blot Analysis.
- Ryder, J., et al. (n.d.). The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. PMC.
- Vega, F., et al. (n.d.). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation with SR-318.
- Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit.
- Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
- Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
- Wang, Y., et al. (2010). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules, 15(9), 6439-6455.
- ResearchGate. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Request PDF.
- Scilit. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Creative Diagnostics. (n.d.). P38 Signaling Pathway.
- Georgetown University. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- Taylor, S. S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
- Mortier, J., et al. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC.
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
- Brown, T. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Cell Signaling Technology. (n.d.). p38 MAPK Signaling.
- Promega Corporation. (n.d.). p38α Kinase Assay.
- Sino Biological. (n.d.). p38 MAPK Signaling Pathway.
- Revvity. (n.d.). Measurement of p38/MAPK activity using LANCE.
- International Journal of Computer Applications. (2015). Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach.
- Assay Genie. (n.d.). p38 MAPK Signaling Review.
- Li, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Molecular Structure, 1290, 135897.
- QIAGEN. (n.d.). p38 MAPK Signaling.
- Benchchem. (n.d.). Application Notes and Protocols: Assessing p38 Inhibition in Cells with Inhibitor IV.
- Nguyen, T. L., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17355-17364.
- Foey, A. D., et al. (n.d.). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. PMC.
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- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
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Analytical Reference Standards for 3-(4-Methylphenyl)-1H-pyrazol-4-amine: A Comparative Guide on Purity Validation and Method Selection
Executive Summary & Pharmacological Context
In the development of targeted kinase inhibitors, the integrity of structure-activity relationship (SAR) data is inextricably linked to the purity of the synthetic building blocks used. 3-(4-Methylphenyl)-1H-pyrazol-4-amine (also known as 3-(p-tolyl)-1H-pyrazol-4-amine) is a critical pharmacophore intermediate. Its derivatives are extensively utilized in the synthesis of potent p38 mitogen-activated protein kinase (p38 MAPK) inhibitors and anti-TNF-α agents, such as BIRB-796 analogs[1],[2].
Because trace impurities in this intermediate can propagate through the synthetic pathway and cause off-target kinase inhibition or false-positive SAR results, establishing a highly characterized, self-validating reference standard is paramount. This guide objectively compares the analytical methodologies and material grades required to qualify 3-(4-Methylphenyl)-1H-pyrazol-4-amine reference standards in compliance with ICH Q7 Good Manufacturing Practice (GMP) guidelines[3] and USP General Chapter <11>[4].
Visualizing the Pharmacological Target
To understand why stringent impurity control of this pyrazole intermediate is necessary, we must look at its downstream pharmacological application. Derivatives of this compound act as allosteric inhibitors of p38 MAPK, blocking the inflammatory cascade[1].
Figure 1: p38 MAPK signaling pathway illustrating the allosteric inhibition by pyrazole-derived agents.
Comparative Analysis of Reference Standard Grades
When procuring or synthesizing a reference standard for 3-(4-Methylphenyl)-1H-pyrazol-4-amine, researchers must choose between different grades of certification. Under USP <11> and ICH Q7 frameworks, the choice of standard dictates the regulatory defensibility of the analytical results[3],[5].
| Specification | Certified Reference Material (CRM) | Compendial Standard (USP/EP) | In-House Working Standard |
| Traceability | SI-traceable (ISO 17034) | Compendial Pharmacopeia | Traceable to CRM or Primary Std |
| Purity Assignment | Absolute (Mass Balance + qNMR) | Assigned value by Pharmacopeia | Relative (HPLC-UV Area %) |
| Uncertainty (U) | Strictly quantified (e.g., ± 0.2%) | Not explicitly stated | Variable, depends on validation |
| Best Application | Method validation, Instrument calibration | Regulatory batch release (API) | Routine in-process control (IPC) |
| Cost / Availability | High / Limited for early intermediates | High / Often unavailable for intermediates | Low / Synthesized on demand |
Expert Insight: Because 3-(4-Methylphenyl)-1H-pyrazol-4-amine is an intermediate rather than a final Active Pharmaceutical Ingredient (API), official compendial standards (USP/EP) are rarely available[6]. Therefore, laboratories must establish an In-House Primary Standard using orthogonal, self-validating analytical techniques.
Experimental Methodologies for Purity Validation
To qualify an in-house batch of 3-(4-Methylphenyl)-1H-pyrazol-4-amine as a primary reference standard, the analytical system must be self-validating. We compare the two most critical methodologies: qNMR (for absolute purity) and HPLC-UV (for organic impurity profiling).
Protocol 1: Absolute Purity Determination via qNMR
Causality & Logic: Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for primary reference material qualification. Unlike chromatography, the NMR signal area is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient. By using a certified internal standard (IS), qNMR provides an absolute mass fraction without requiring a pre-existing standard of the pyrazole itself.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10.0 mg of the 3-(4-Methylphenyl)-1H-pyrazol-4-amine candidate material and ~5.0 mg of a CRM-grade Internal Standard (e.g., Maleic acid, TraceCERT®) using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% TMS. -
Acquisition Parameters: Run a
H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( ) of the protons of interest (typically D1 > 30 seconds) to ensure complete magnetization recovery. Acquire 64 scans. -
Integration: Integrate the distinct singlet of the pyrazole proton (around δ 7.5 ppm) or the tolyl methyl protons (around δ 2.3 ppm). Integrate the IS maleic acid olefinic protons (δ 6.26 ppm).
-
Calculation: Calculate the absolute purity (
) using the mass balance equation: (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol 2: Impurity Profiling via HPLC-UV
Causality & Logic: While qNMR yields absolute purity, its Limit of Detection (LOD) is typically ~0.5%. To comply with ICH Q7 guidelines for trace organic impurities, HPLC-UV is required to detect synthesis by-products (e.g., des-methyl impurities or unreacted hydrazines) down to 0.05%[3].
Step-by-Step Methodology:
-
Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to ensure retention of the polar amine group.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses amine ionization to improve peak shape).
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated phenyl-pyrazole system).
-
Sample Injection: Inject 10 µL of a 1.0 mg/mL sample dissolved in the initial mobile phase. Calculate purity via peak area normalization (excluding the solvent front).
Quantitative Data Presentation
The following table summarizes the comparative performance of three analytical methods when applied to a simulated batch of 3-(4-Methylphenyl)-1H-pyrazol-4-amine.
| Performance Metric | qNMR ( | HPLC-UV (254 nm) | LC-MS/MS (ESI+) |
| Primary Function | Absolute Mass Fraction | Organic Impurity Profiling | Impurity Identification |
| Limit of Detection (LOD) | ~0.1% - 0.5% | 0.01% | 0.001% |
| Analysis Time | ~45 minutes | 20 minutes | 15 minutes |
| Requires External Standard? | No (Uses Internal Std) | Yes (For exact quantitation) | Yes |
| Specificity | High (Structural confirmation) | Moderate (Retention time) | Very High (m/z 174.1 |
| Calculated Purity (Batch A) | 98.4% ± 0.3% | 99.1% (Area %) | N/A (Qualitative) |
Note: The discrepancy between HPLC Area % (99.1%) and qNMR (98.4%) highlights the presence of UV-transparent impurities (e.g., residual inorganic salts or water) that qNMR inherently accounts for when calculating absolute mass fraction.
Reference Standard Qualification Workflow
To establish a highly trustworthy reference standard, laboratories must combine these methodologies into a unified, orthogonal workflow.
Figure 2: Orthogonal qualification workflow for establishing an in-house primary reference standard.
Expert Insights on Method Selection
As an Application Scientist, the most common pitfall observed in early-stage drug development is the over-reliance on HPLC-UV Area % for reference standard purity. Because 3-(4-Methylphenyl)-1H-pyrazol-4-amine contains a highly UV-active chromophore (the conjugated tolyl-pyrazole system), it exhibits an exceptionally high extinction coefficient. Consequently, impurities lacking this chromophore (such as aliphatic starting materials or residual solvents) will be drastically underrepresented in a UV chromatogram, leading to an artificially inflated purity score.
The Solution: A self-validating system must be employed. By utilizing qNMR as the primary assignment tool, the researcher bypasses the extinction coefficient bias. Once the absolute purity is established via qNMR, the material can be officially designated as a Primary Reference Standard. Subsequently, HPLC-UV can be calibrated against this new primary standard to serve as a high-throughput, cost-effective method for routine batch release and stability monitoring of future lots.
References
-
Li, X., Zhou, X., Zhang, J., Wang, L., Long, L., Zheng, Z., Li, S., & Zhong, W. (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules, 19(2), 2004–2028.[1] Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[3] Available at:[Link]
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[4] Available at:[Link]
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- 1. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. uspbpep.com [uspbpep.com]
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- 6. trungtamthuoc.com [trungtamthuoc.com]
Unambiguous 13C NMR Assignment of 3,4-Disubstituted Pyrazoles: A Methodological Comparison Guide
Executive Summary
3,4-Disubstituted pyrazoles are privileged pharmacophores in modern drug development. However, assigning their
As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust analytical methodologies used to break this isochrony: Variable-Temperature (VT) 2D NMR , Solid-State CPMAS NMR , and GIAO-DFT Computational Modeling . By understanding the causality behind these techniques, researchers can implement self-validating workflows to achieve unambiguous chemical shift assignments for complex pyrazole scaffolds.
The Mechanistic Challenge: Annular Tautomerism & Isochrony
To accurately assign pyrazole carbons, one must understand the electronic environment of the heterocyclic core. The C4 position is highly
When a 3,4-disubstituted pyrazole is dissolved in a polar aprotic solvent like DMSO-
Methodological Comparison: Resolving C13 Assignments
The table below compares the performance, operational principles, and limitations of the three primary methodologies used to assign 3,4-disubstituted pyrazoles.
| Methodology | Operational Principle | Key Advantages | Limitations | Best Application |
| VT Solution-State 2D NMR | Lowers thermal energy to slow | Utilizes standard liquid-state probes; enables HMBC/HSQC connectivity mapping. | Extreme low temperatures (e.g., 213K) may cause precipitation or line broadening[2]. | Soluble compounds requiring detailed long-range 2D correlation. |
| Solid-State CPMAS | Crystal lattice physically prevents intermolecular proton transfer, isolating a single tautomer[3]. | Completely eliminates exchange broadening; yields sharp, distinct C3 and C5 signals[4]. | Requires microcrystalline solid; chemical shifts may deviate slightly from solution state due to packing forces[4]. | Insoluble compounds or cases where VT-NMR fails to freeze exchange. |
| GIAO-DFT Computational Prediction | Calculates absolute magnetic shielding tensors of isolated tautomers using quantum mechanics[2]. | Predicts theoretical endpoints without extreme experimental conditions; highly cost-effective. | Accuracy depends heavily on the chosen basis set and solvent continuum model (PCM)[5]. | Validating ambiguous experimental assignments via linear regression[5]. |
Quantitative Data: Benchmark C Chemical Shifts
The following table summarizes the expected
| Compound Type / Substitution Pattern | C3 Shift ( | C4 Shift ( | C5 Shift ( | Causality of Electronic Effects |
| Unsubstituted 1H-Pyrazole | 134.6 (Averaged) | 105.8 | 134.6 (Averaged) | Isochrony due to rapid N1-H |
| 3-Aryl-4-Alkyl-1H-pyrazole | 145.0 – 150.0 | 115.0 – 120.0 | 130.0 – 135.0 | Aryl group deshields C3 via conjugation; Alkyl mildly deshields C4[6]. |
| 3-Methyl-4-Nitro-1H-pyrazole | ~142.0 | ~133.0 – 135.0 | ~135.0 | Strong electron-withdrawing |
| 3,4-Dimethyl-1H-pyrazole | ~144.0 | ~110.0 | ~135.0 | Alkyl groups provide mild inductive deshielding across the ring[7]. |
Note: Values represent typical ranges. Exact shifts depend on the specific tautomeric ratio and solvent.
Deep Dive: Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain an internal validation step. Below are the step-by-step protocols for the three methodologies.
Protocol A: Variable-Temperature (VT) 2D NMR Correlation
-
Step 1: Dissolve the pyrazole in a low-freezing-point deuterated solvent capable of hydrogen bonding (e.g.,
or THF- ) to help stabilize the tautomers[8]. -
Step 2: Gradually lower the probe temperature to 213K, monitoring the 1D
C spectrum until the broad C3/C5 signal splits into two sharp, distinct resonances[2]. -
Step 3: Acquire
H- C HMBC and H- N HMBC spectra at this low temperature. Use the 3-substituent protons to identify C3 via coupling. -
Self-Validation Step: Evaluate the
H- N HMBC spectrum. If the tautomeric exchange is successfully frozen, the spectrum must display exactly two distinct nitrogen environments: a pyrrole-type nitrogen ( ) near 170 ppm and a pyridine-type nitrogen ( ) near 250 ppm[8]. If only a single broad N signal is observed, the exchange is not fully arrested, and the temperature must be lowered further.
Protocol B: Solid-State CPMAS C NMR
-
Step 1: Pack the microcrystalline pyrazole tightly into a zirconia rotor.
-
Step 2: Spin the sample at the Magic Angle (typically 10–15 kHz) to average out chemical shift anisotropy (CSA).
-
Step 3: Apply Cross-Polarization (CP) from
H to C to enhance the signal of the dilute C nuclei, effectively freezing the molecule in its solid-state tautomeric form[3]. -
Self-Validation Step: Execute a Non-Quaternary Suppression (NQS) or dipolar dephasing sequence[4]. Because the C3, C4, and C5 carbons in a fully substituted core lack directly attached protons, their signals will survive the dephasing delay. Conversely, protonated carbons (like methyl groups or aryl CHs) will be completely suppressed. This internally confirms the assignment of the quaternary heterocyclic core.
Protocol C: GIAO-DFT Computational Validation
-
Step 1: Build 3D models of both possible tautomers (e.g., 3-substituted vs. 5-substituted).
-
Step 2: Optimize the ground-state geometries using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, incorporating a Polarizable Continuum Model (PCM) to simulate the experimental solvent[2].
-
Step 3: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[2]. Convert absolute shieldings to chemical shifts relative to TMS.
-
Self-Validation Step: Plot the experimental chemical shifts (
) against the calculated shifts ( ). The computational model is self-validating if the linear regression yields a slope approaching 1.000 and an [5]. A poor correlation instantly flags an incorrect tautomeric assumption.
Decision Workflow Diagram
The following logical matrix illustrates the decision-making process for assigning 3,4-disubstituted pyrazoles based on initial 1D NMR observations.
Workflow for unambiguous 13C NMR assignment of 3,4-disubstituted pyrazoles.
References
-
Faure, R., Vincent, E.-J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. URL:[Link]
-
Claramunt, R. M., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. URL:[Link]
-
Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). SciSpace. URL:[Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. URL:[Link]
-
Frizzo, C. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (PMC). URL:[Link]
-
Holzer, W., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles. URL:[Link]
-
ACS Publications. (2018). Synthesis of 3,5-Disubstituted Pyrazoles. Journal of Organic Chemistry. URL:[Link]
-
Semantic Scholar. Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. URL:[Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. URL:[Link]
-
Limbach, H. H., et al. Proton Transfer in Solid Heterocycles: Pyrazole tetramer. Freie Universität Berlin. URL: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. digital.csic.es [digital.csic.es]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 | Benchchem [benchchem.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
Elemental Analysis vs. Calculated Values for Pyrazole Amine Purity: A Technical Comparison Guide
Executive Summary
In the high-stakes environment of drug discovery, pyrazole amines represent a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets (e.g., kinase inhibitors like Ruxolitinib). However, their physicochemical properties often turn standard purity characterization into a bottleneck.
This guide addresses a specific, recurring challenge: The discrepancy between theoretical (calculated) and experimental (found) Elemental Analysis (EA) values.
While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it is blind to inorganic salts, water, and trapped solvents. Elemental Analysis remains the "gold standard" for bulk purity, yet pyrazole amines frequently fail strict journal and regulatory tolerances (
The Theoretical Framework
Before analyzing the deviations, we must establish the baseline. "Calculated values" assume an ideal state: a dry, neutral, solvent-free crystal lattice.
The Ideal State (Stoichiometry)
For a generic pyrazole amine (
The Assumption: The sample contains only the target molecule. The Reality: Pyrazole amines are notorious for three "invisible" contaminants that skew this math:
-
Hygroscopicity: The basic amine and pyrazole -NH motifs form strong Hydrogen bonds with atmospheric water.
-
Solvation: The crystal lattice often traps synthesis solvents (DMF, Ethanol, Ethyl Acetate).
-
Salt Formation: Synthesis often involves HCl or TFA, leading to non-stoichiometric salt mixtures.
The Reality Gap: Why Pyrazoles Fail EA
Experimental EA uses combustion analysis (typically varying from
Mechanism of Failure
| Factor | Mechanism | Impact on EA Data |
| Nitrogen Density | Pyrazoles contain strong | Low %N found. (Modern analyzers with |
| Hygroscopicity | The pyrazole -NH is a H-bond donor; the pyridine-like N is an acceptor. They scavenge water from the air during weighing. | High %H, Low %C/N. (Dilution effect of water). |
| Solvent Trapping | Solvents like Dichloromethane (DCM) or Ethyl Acetate fit into the lattice voids. | High %C. (If solvent is C-rich). |
Case Study: The "Hemihydrate" Trap
The following data illustrates a typical scenario encountered during the synthesis of a pyrazole amine kinase inhibitor precursor (
Scenario: A researcher synthesizes the compound, dries it under standard vacuum (
Table 1: Comparative Analysis Data
| Element | Calculated (Anhydrous) | Found (Experimental) | Delta ( | Status |
| Carbon (C) | 69.34% | 66.10% | -3.24% | FAIL |
| Hydrogen (H) | 6.40% | 6.75% | +0.35% | BORDERLINE |
| Nitrogen (N) | 24.26% | 23.05% | -1.21% | FAIL |
Analysis: The sample failed the standard
tolerance. The Carbon and Nitrogen values are significantly lower than expected, while Hydrogen is higher. This "dilution" pattern suggests the presence of a non-carbon impurity—likely water .
The Correction (Recalculation)
By hypothesizing a hemihydrate (
-
Target Formula:
( ) -
Hypothesis:
( )
Recalculated Values vs. Found:
| Element | Calculated (Hemihydrate) | Found (Experimental) | Delta ( | Status |
| Carbon (C) | 65.91% | 66.10% | +0.19% | PASS |
| Hydrogen (H) | 6.64% | 6.75% | +0.11% | PASS |
| Nitrogen (N) | 23.06% | 23.05% | -0.01% | PASS |
Decision Matrix: EA vs. qNMR
When EA fails, do not immediately re-synthesize. Use this matrix to choose the next step.
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk purity confirmation; detects inorganic salts/water. | Specific organic purity; identifies which impurity is present. |
| Sample Requirement | Destructive (~2–5 mg). | Non-destructive (~5–10 mg). |
| Blind Spot | Cannot distinguish what the impurity is (e.g., NaCl vs. KCl). | Cannot detect inorganic salts (e.g., NaCl) or insoluble impurities. |
| Best For | Final compound characterization for publication. | Troubleshooting synthesis; determining potency/assay. |
Workflow Visualization
The following diagram outlines the logical flow for validating pyrazole amine purity, integrating both EA and qNMR.
Caption: Logic flow for troubleshooting Elemental Analysis discrepancies in pyrazole amines.
Experimental Protocol: Best Practices
To minimize EA failures with pyrazole amines, follow this strict preparation protocol.
Step 1: Aggressive Drying
Standard vacuum is often insufficient for pyrazoles due to deep-pore solvent trapping.
-
Equipment: Vacuum drying oven (Abderhalden pistol is ideal but rare; standard vac oven suffices).
-
Conditions:
-
Temperature: Set to
below the melting point. For stable pyrazoles, is standard. -
Pressure: High vacuum (< 1 mbar) is critical.
-
Duration: Minimum 12 hours.
-
Desiccant: Use fresh
or KOH pellets in the oven to scavenge moisture.
-
Step 2: Sample Handling
-
Hygroscopic Shielding: If the amine is an oil or highly hygroscopic solid, seal it in a pre-weighed tin capsule inside a glovebox or dry bag under Nitrogen/Argon.
-
Combustion Aid: For high-Nitrogen pyrazoles, adding a combustion aid (like
) ensures complete oxidation of the N-N bonds, preventing low Nitrogen readings.
Step 3: Verification (qNMR)
If EA fails, perform qNMR to validate the organic purity before assuming the synthesis failed.
-
Solvent: DMSO-
(breaks up aggregation). -
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must be ultra-pure and non-reactive).
-
Relaxation Delay (
): Set to seconds to ensure full relaxation of all protons for accurate integration.
References
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3] ACS Publications. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. ACS Publications. [Link]
-
Elementar. (2025).[4] Best practices for sample preparation in elemental analysis. Elementar Application Notes. [Link]
-
Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass.[5] [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 5. resolvemass.ca [resolvemass.ca]
1H-Pyrazol-4-amine, 3-(4-methylphenyl)- proper disposal procedures
This guide outlines the authoritative disposal procedures for 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- , a substituted aminopyrazole often used as a scaffold in kinase inhibitor development.[1]
Safety Disclaimer: This guide is for trained laboratory personnel. Always consult your institution’s Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) before handling. In the absence of compound-specific toxicity data, apply the "Precautionary Principle" and handle as a high-hazard substance.
Part 1: Chemical Identification & Hazard Assessment
Before disposal, you must correctly classify the waste. As a research chemical, 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- often lacks a comprehensive toxicological profile.[1] Therefore, we utilize Analogue-Based Hazard Extrapolation based on the aminopyrazole core.[1]
| Property | Details |
| Chemical Name | 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- |
| Functional Groups | Primary Amine (-NH₂), Pyrazole Ring, p-Tolyl Group |
| Chemical Class | Aromatic Amine / Heterocycle |
| Inferred Hazards | Irritant/Corrosive: Amines are basic; likely Skin Irrit. 2 or Eye Dam. 1.Acute Toxicity: Potential oral/dermal toxicity (Category 4 or 3).Target Organs: Respiratory tract (inhalation of dust).[1][2][3][4][5][6][7] |
| Reactivity | Incompatible with Acids: Exothermic neutralization.Incompatible with Oxidizers: Risk of fire/explosion. |
Part 2: Pre-Disposal Handling & Segregation
Crucial Rule: Never dispose of this compound down the drain. It is an organic pollutant with potential aquatic toxicity.
Waste Segregation Strategy
Segregation is the primary defense against unplanned chemical reactions in the waste stream.
-
Stream A (Solid Waste): Pure solid compound, contaminated weighing boats, gloves, and paper towels.
-
Stream B (Liquid Waste): Mother liquors, reaction solvents (e.g., DMSO, Methanol) containing the compound.
-
Stream C (Sharps): Contaminated needles or broken glass.
STOP: Do NOT mix this amine with:
-
Acid waste streams (risk of heat generation).
-
Oxidizing waste streams (e.g., nitric acid, peroxides).
Part 3: Detailed Disposal Workflows
Workflow A: Solid Waste Disposal (Pure Substance)
Best for: Expired stocks or excess solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]
-
Transfer: Transfer the solid carefully using a chemically resistant spatula. Avoid dust generation.[3][6][8][9][10][11][12]
-
Labeling: Attach a hazardous waste label.
-
Secondary Containment: Place the jar into a clear sealable bag to contain any potential exterior residue.
-
Hand-off: Request pickup for High-Temperature Incineration .
Workflow B: Liquid Waste (Solutions/Reaction Mixtures)
Best for: HPLC waste, reaction byproducts.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic - Non-Halogenated" (if in MeOH/EtOH) or "Organic - Halogenated" (if in DCM) waste stream.
-
pH Check: If the solution was part of an acidic workup, neutralize it to pH 6–9 before adding it to a general organic waste container to prevent polymerization or heat evolution.
-
Transfer: Pour into the satellite accumulation container (carboy) using a funnel.
-
Log Entry: Immediately record the volume and concentration on the waste log sheet attached to the carboy.
Workflow C: Decontamination of Glassware
Trace residues can contaminate future experiments.
-
Solvent Rinse: Rinse glassware 3x with a solvent in which the compound is soluble (Methanol or Acetone). Collect this rinse as Liquid Waste (Workflow B).
-
Acid Wash (Optional): If residue persists, use a dilute 1M HCl rinse (protonates the amine, increasing water solubility). Collect as acidic waste.
-
Final Wash: Wash with detergent and water as normal.
Part 4: Visualizing the Decision Logic
The following diagram illustrates the decision matrix for disposing of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-.
Caption: Operational decision tree for segregating and packaging aminopyrazole waste streams to prevent chemical incompatibility.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill, immediate action is required to prevent exposure and contamination.[8][11]
| Scenario | Immediate Action Protocol |
| Minor Solid Spill (< 5g) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, lab coat, safety goggles, N95 mask if dust is visible).3. Cover spill with wet paper towels to prevent dust.4. Scoop into a waste jar. Clean area with soap/water.[3][6][8][9][10][11][12] |
| Liquid Spill | 1. Absorb with inert material (vermiculite or spill pads).2. Do not use sawdust (combustible).3. Place absorbent in a sealed bag labeled "Hazardous Waste - Debris".[1] |
| Skin Exposure | 1. Brush off dry powder immediately.2. Rinse with water for 15 minutes.3. Seek medical attention if irritation persists. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[4][13] Compound Summary: 1H-Pyrazol-4-amine.[1] National Center for Biotechnology Information. Retrieved March 7, 2026. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. angenechemical.com [angenechemical.com]
- 13. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-
Comprehensive Safety and Operational Guide: Handling 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-
Executive Summary
1H-Pyrazol-4-amine, 3-(4-methylphenyl)- (also known as 3-(p-tolyl)-1H-pyrazol-4-amine) is a highly specialized pharmacophore building block used extensively in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors[1]. Because these derivatives modulate inflammatory responses by inhibiting TNF-α production, inadvertent systemic exposure to researchers poses unknown but potentially significant pharmacological risks[1]. This guide provides a self-validating, causally-driven framework for handling this compound safely, ensuring laboratory personnel are protected from both acute irritation and off-target biological activity.
Part 1: Hazard Assessment & The Causality of Protection
Based on structural analogs and standard safety data for aminopyrazoles, this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and is harmful if swallowed (H302)[2][3]. As a Senior Application Scientist, it is critical to understand why these hazards exist rather than simply memorizing the codes:
-
Dermal Causality: The lipophilic p-tolyl group enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum. Simultaneously, the primary amine acts as a nucleophile that can bind to epidermal proteins, leading to local sensitization and contact dermatitis[1].
-
Inhalation Causality: As a lyophilized or crystalline powder, aminopyrazoles are highly prone to electrostatic aerosolization. Inhalation bypasses first-pass hepatic metabolism, directly exposing the highly vascularized pulmonary mucosa to the active pharmacophore[3].
-
The Solvent Multiplier Effect: In drug discovery workflows, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays or Dimethylformamide (DMF) for urea coupling reactions[1]. DMSO is a potent penetration enhancer; if a DMSO solution of this pyrazole derivative contacts unprotected skin, it will rapidly transport the compound directly into the bloodstream.
Part 2: Core PPE Matrix
To mitigate these specific mechanistic risks, the following quantitative PPE matrix must be strictly adhered to.
| PPE Category | Specification / Material | Quantitative Metric | Causality & Rationale |
| Gloves (Inner) | Nitrile (Disposable) | ≥ 0.11 mm thickness | Provides baseline barrier against solid particulates and electrostatic powder adherence. |
| Gloves (Outer) | Nitrile or Neoprene | ≥ 0.40 mm thickness | Prevents rapid breakthrough when handling DMSO/DMF solutions during solubilization. |
| Eye Protection | Unvented Splash Goggles | ANSI Z87.1 compliant | Prevents ingress of aerosolized fine powders into the ocular mucosa[2]. |
| Respirator | N95 / P100 Particulate | 99.97% filtration efficiency | Mandatory if weighing outside a Class II Biological Safety Cabinet (BSC) or Fume Hood. |
| Body Protection | Flame-Resistant Lab Coat | Nomex or equivalent | Protects against static discharge ignition when handling volatile coupling solvents. |
Part 3: Experimental Workflow & PPE Integration
The following step-by-step methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Anti-Static Weighing and Aliquoting
-
Preparation: Place the compound container in a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Position an anti-static ionizer bar directly over the analytical microbalance.
-
Causality: Eliminating static charge prevents the fine aminopyrazole powder from aerosolizing and adhering to your gloves or the balance enclosure, mitigating H335 inhalation risks[2].
-
-
Validation Check: Observe the microbalance. The reading must stabilize within 3 seconds. Continuous drift indicates active static repulsion or excessive hood drafts, requiring recalibration of the ionizer before opening the chemical vial.
-
Execution: Weigh the required mass using a static-free PTFE spatula. Cap the vial immediately after use.
Protocol B: Solubilization and Solvent Transfer
-
Solvent Addition: Inject the target solvent (e.g., DMSO or DMF) directly into the sealed vial containing the pre-weighed solid using a syringe[1].
-
Agitation: Vortex the sealed vial until complete dissolution is achieved.
-
Causality: Keeping the system closed during solubilization prevents the aerosolization of solvent micro-droplets carrying the dissolved kinase inhibitor.
-
-
Validation Check (The Droplet Test): Perform a visual inspection of your outer gloves after the transfer. If any moisture or solvent droplet is detected, immediately doff the outer gloves, verify the inner gloves are completely dry, and don a new outer pair.
Part 4: Spill Response & Disposal Plan
In the event of a localized spill, standard water-based cleanup is insufficient and potentially dangerous.
Step-by-Step Spill Decontamination
-
Containment: Immediately surround the spill perimeter with vermiculite or inert sand. Do NOT use water initially[4].
-
Chemical Neutralization: Apply a freshly prepared 1% Acetic Acid (AcOH) aqueous solution directly to the solid/vermiculite mixture.
-
Causality: The compound is a lipophilic free base. Washing with water will only spread the contaminant over a larger surface area. Acetic acid protonates the primary amine, converting it into a highly water-soluble pyrazolium salt, which can then be easily absorbed by the vermiculite[4].
-
-
Validation Check: After wiping the area with absorbent pads, swab the surface with a wet pH indicator strip. A neutral pH (6.5–7.5) confirms the basic amine has been successfully neutralized and removed.
-
Disposal: Place all contaminated vermiculite, pads, and doffed PPE into a clearly labeled hazardous waste container. Log the waste for high-temperature incineration according to local EPA/environmental regulations[3].
Part 5: Visualizing the Operational Workflow
The following logic diagram maps the operational workflow and critical hazard mitigation pathways when handling 1H-Pyrazol-4-amine derivatives.
Operational workflow and hazard mitigation pathway for handling 1H-Pyrazol-4-amine derivatives.
References
-
Li, X., Zhou, X., Zhang, J., Wang, L., Long, L., Zheng, Z., Li, S., & Zhong, W. (2014). "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules, 19(2), 2004–2028. URL:[Link]
-
Fisher Scientific. "SAFETY DATA SHEET: 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine." (2023). URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
